molecular formula C12H18O2 B1160310 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Cat. No.: B1160310
M. Wt: 194.27 g/mol
InChI Key: NGTFVDVHOJMAJY-NWDGAFQWSA-N
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Description

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4aS,8R)-8-hydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-11-5-3-6-12(2,14)10(11)8-9(13)4-7-11/h8,14H,3-7H2,1-2H3/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTFVDVHOJMAJY-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1=CC(=O)CC2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@](C1=CC(=O)CC2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one: A Technical Overview of its Natural Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid compound of interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural source, available data on its isolation, and a discussion on the current state of knowledge regarding its biological activity. This document is intended to serve as a resource for researchers and professionals in drug development and natural product chemistry.

Natural Source

The sole identified natural source of this compound is the root of Euphorbia fischeriana Steud.[1], a perennial herbaceous plant belonging to the Euphorbiaceae family. This plant is primarily distributed in northeastern mainland China and has a history of use in traditional Chinese medicine for various ailments.[2] While the roots of E. fischeriana are a rich source of various secondary metabolites, particularly diterpenoids, the presence of the sesquiterpenoid this compound has been confirmed.[1]

Quantitative Data

A thorough review of the existing scientific literature reveals a significant gap in quantitative data regarding the isolation of this compound from Euphorbia fischeriana. At present, there are no published studies that provide specific yields or concentration ranges of this compound from its natural source. The majority of phytochemical investigations into E. fischeriana have focused on the more abundant and biologically active diterpenoids.

Table 1: Quantitative Data for this compound from Euphorbia fischeriana

CompoundPlant PartExtraction MethodYield (% w/w)Reference
This compoundRootNot specified in literatureData not availableN/A

Experimental Protocols

Detailed experimental protocols for the specific isolation and purification of this compound are not available in the current body of scientific literature. However, general methodologies for the extraction and separation of chemical constituents from the roots of Euphorbia fischeriana have been described in various studies focusing on other compound classes, such as diterpenoids. These protocols typically involve the following steps:

  • Drying and Pulverization : The collected roots of E. fischeriana are dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction : The powdered root material is typically extracted with organic solvents. Common solvents used include ethanol, methanol, ethyl acetate, and petroleum ether.[3] The choice of solvent can influence the profile of extracted compounds.

  • Fractionation : The crude extract is often subjected to liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification : The resulting fractions are further purified using a combination of chromatographic techniques. These commonly include:

    • Silica Gel Column Chromatography : A widely used method for the separation of compounds based on polarity.[3]

    • Sephadex LH-20 Column Chromatography : Often used for the separation of small organic molecules.

    • Preparative High-Performance Liquid Chromatography (HPLC) : A high-resolution technique used for the final purification of individual compounds.

The following diagram illustrates a generalized workflow for the isolation of chemical constituents from Euphorbia fischeriana roots, which could be adapted for the targeted isolation of this compound.

G start Dried and Powdered Roots of Euphorbia fischeriana extraction Solvent Extraction (e.g., Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) crude_extract->fractionation hexane_fraction Hexane Fraction fractionation->hexane_fraction etoh_fraction Ethyl Acetate Fraction fractionation->etoh_fraction buoh_fraction Butanol Fraction fractionation->buoh_fraction chromatography Column Chromatography (Silica Gel, Sephadex LH-20) etoh_fraction->chromatography Focus on medium polarity fraction hplc Preparative HPLC chromatography->hplc pure_compound This compound hplc->pure_compound

Caption: Generalized workflow for the isolation of compounds from E. fischeriana.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research on the biological activities and potential signaling pathway interactions of this compound. While numerous studies have investigated the pharmacological properties of other compounds isolated from Euphorbia fischeriana, particularly the cytotoxic and anti-tumor effects of its diterpenoids, this specific sesquiterpenoid has not been the subject of such investigations.[4][5][6][7][8]

Due to the lack of available data on its biological targets and mechanism of action, it is not possible to construct a diagram of any associated signaling pathways at this time.

Conclusion and Future Directions

This compound is a known natural product isolated from the roots of Euphorbia fischeriana. However, there is a significant lack of information regarding its abundance in the plant, optimized isolation protocols, and its biological activities. Future research should focus on:

  • Quantitative analysis to determine the yield of this compound from E. fischeriana.

  • Development of a targeted isolation protocol to obtain sufficient quantities for biological screening.

  • Comprehensive biological evaluation to elucidate its pharmacological properties and potential therapeutic applications. This should include screening for activities such as cytotoxicity, anti-inflammatory, and antimicrobial effects.

  • Mechanism of action studies to identify its molecular targets and signaling pathways, should any significant biological activity be discovered.

Addressing these research gaps will be crucial in determining the potential of this compound as a lead compound for drug development.

References

The Elusive Discovery of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the known properties of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is provided in the table below. This data is based on information from chemical suppliers and databases.

PropertyValue
Chemical Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
CAS Number 133369-42-3
Class Sesquiterpenoid
Natural Source Roots of Euphorbia fischeriana[1]
Appearance Not specified in available literature
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Putative Biosynthesis

While a specific study on the biosynthesis of this compound has not been found, its structure as a trinor-eudesmane sesquiterpenoid suggests a likely biosynthetic pathway originating from farnesyl pyrophosphate (FPP). The general pathway for the formation of such degraded sesquiterpenoids involves the oxidative cleavage of the isopropyl side chain of a conventional eudesmane precursor.

G FPP Farnesyl Pyrophosphate (FPP) Eudesmane Eudesmane Cation FPP->Eudesmane Cyclization Eudesmane_OH Hydroxylated Eudesmane Intermediate Eudesmane->Eudesmane_OH Hydroxylation & Oxidation Trinor This compound Eudesmane_OH->Trinor Oxidative Cleavage

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not available in the reviewed literature. However, a general workflow for the isolation of sesquiterpenoids from plant material is outlined below.

G Plant Dried Roots of Euphorbia fischeriana Extraction Solvent Extraction (e.g., Ethanol, Methanol) Plant->Extraction Crude Crude Extract Extraction->Crude Partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Crude->Partition Fractions Polar and Non-polar Fractions Partition->Fractions Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Chromatography Pure Pure Compound Chromatography->Pure

Caption: General workflow for the isolation of sesquiterpenoids from plant material.

Spectroscopic Data

Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in the public domain. This information would be essential for the unambiguous structural confirmation and quality control of the compound.

Synthesis

No published synthetic routes for this compound were identified during the literature search. The development of a total synthesis would be a valuable contribution to the field, enabling further biological studies.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the biological activity of this compound. While many diterpenoids from Euphorbia fischeriana have been reported to exhibit cytotoxic and other biological effects, the specific activities of this sesquiterpenoid have not been detailed in the available scientific literature.[3][4][5][6][7] Consequently, no signaling pathways associated with this compound can be described at this time.

Conclusion and Future Directions

This compound remains a poorly characterized natural product. While its existence and source are known, the absence of a primary discovery publication hinders a thorough understanding of its chemical and biological properties. Future research should focus on the following:

  • Re-isolation and Complete Spectroscopic Characterization: A full suite of modern spectroscopic analyses is required to confirm its structure and provide reference data for future studies.

  • Total Synthesis: A robust synthetic route would provide access to larger quantities of the compound for in-depth biological evaluation.

  • Biological Screening: Comprehensive screening of the compound in various biological assays is necessary to elucidate any potential therapeutic value.

The information gap surrounding this molecule presents an opportunity for natural product chemists and pharmacologists to make a significant contribution to the field.

References

Unveiling a Rare Sesquiterpenoid: A Technical Overview of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge on 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one (CAS 133369-42-3), a sesquiterpenoid natural product. Despite its intriguing structure as a degraded eudesmane, this compound remains largely understudied. This document summarizes its physicochemical properties, natural source, and the broader biological context of its chemical class. Notably, there is a significant gap in the scientific literature regarding its specific biological activities, quantitative data, and mechanism of action. This guide aims to consolidate the available information and highlight areas for future research and drug discovery efforts.

Introduction

This compound is a sesquiterpenoid, a class of C15 terpenes, that has been identified as a natural constituent of the plant Euphorbia fischeriana Steud.[1][2][3] This plant, belonging to the Euphorbiaceae family, has a long history in traditional Chinese medicine for treating various ailments.[4] While the plant itself is a rich source of bioactive compounds, particularly diterpenoids with demonstrated cytotoxic and other pharmacological effects, the specific biological profile of this trinor-eudesmane sesquiterpenoid has not been extensively investigated.[4][5][6][7][8]

The "trinor" designation in its name indicates the loss of three carbon atoms from the typical eudesmane skeleton, a structural modification that can significantly influence its biological properties. This guide will synthesize the currently available data on this compound and present it in a structured format to aid researchers in their scientific endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases and publicly available chemical information resources.

PropertyValueSource
CAS Number 133369-42-3ChemFaces, MedChemExpress
Molecular Formula C₁₂H₁₈O₂ChemFaces, MedChemExpress
Molecular Weight 194.27 g/mol ChemFaces, MedChemExpress
Appearance PowderScreenLib
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneScreenLib
Natural Source Roots of Euphorbia fischeriana Steud.[1][2][3]
Chemical Class Sesquiterpenoid (Trinor-eudesmane)MedChemExpress

Biological Context and Potential for Future Research

While no specific biological activity or quantitative data for this compound has been reported in the scientific literature, the broader context of its natural source and chemical class suggests potential avenues for investigation.

  • Euphorbia fischeriana as a Source of Bioactive Compounds: The roots of Euphorbia fischeriana are known to produce a wide array of terpenoids, particularly diterpenoids, which have been extensively studied for their cytotoxic, anti-inflammatory, and antiviral activities.[4][5][6][7][8] This suggests that other constituents of the plant, including this sesquiterpenoid, may also possess noteworthy biological properties.

  • Sesquiterpenoids as Pharmacological Agents: Sesquiterpenoids, as a class, exhibit a diverse range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The unique trinor-eudesmane skeleton of this compound makes it a compelling candidate for screening in various biological assays.

Future research should focus on:

  • Isolation and Purification: Development of a detailed and optimized protocol for the isolation of this compound from Euphorbia fischeriana to obtain sufficient quantities for comprehensive biological evaluation.

  • Biological Screening: Systematic screening of the compound in a panel of in vitro assays to identify potential cytotoxic, anti-inflammatory, or other pharmacological activities.

  • Synthesis: Development of a synthetic route to enable the production of larger quantities and the creation of structural analogs for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by the compound, should any significant biological activity be identified.

Experimental Methodologies: A Generalized Approach

Detailed experimental protocols for the specific isolation or synthesis of this compound are not available in the current literature. However, a general workflow for the isolation of natural products from a plant source like Euphorbia fischeriana can be outlined.

G Generalized Workflow for Natural Product Isolation A Plant Material Collection & Drying (e.g., Roots of Euphorbia fischeriana) B Grinding to a Fine Powder A->B C Solvent Extraction (e.g., Ethanol, Methanol, or Ethyl Acetate) B->C D Filtration & Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Solvent-Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate, Butanol) E->F G Fractionation (e.g., Column Chromatography - Silica Gel, Sephadex) F->G H Sub-fractions G->H I Purification (e.g., Preparative HPLC, Crystallization) H->I J Pure Compound (this compound) I->J K Structure Elucidation (NMR, MS, X-ray Crystallography) J->K

Caption: A generalized workflow for the isolation and identification of natural products.

Biosynthesis of Sesquiterpenoids: A General Overview

The specific biosynthetic pathway leading to this compound has not been elucidated. However, the general pathway for the biosynthesis of sesquiterpenoids is well-established and provides a framework for understanding its formation in Euphorbia fischeriana.

G General Biosynthetic Pathway of Sesquiterpenoids cluster_0 Mevalonate (MVA) Pathway cluster_1 Sesquiterpene Synthesis A Acetyl-CoA B Mevalonic Acid A->B C Isopentenyl Pyrophosphate (IPP) B->C D Dimethylallyl Pyrophosphate (DMAPP) C->D E Geranyl Pyrophosphate (GPP - C10) C->E + DMAPP F Farnesyl Pyrophosphate (FPP - C15) E->F + IPP G Sesquiterpene Synthases F->G H Diverse Sesquiterpene Skeletons (e.g., Eudesmane) G->H I Oxidative Modifications & Rearrangements (Cytochrome P450s, etc.) H->I J This compound I->J

Caption: An overview of the general biosynthetic pathway leading to sesquiterpenoids.

Conclusion and Future Directions

This compound represents a scientifically intriguing yet underexplored natural product. Its origin from a medicinally important plant, Euphorbia fischeriana, and its unique chemical structure warrant further investigation. The lack of data on its biological activity presents a clear opportunity for novel discoveries in the field of natural product chemistry and drug development. Future research efforts should be directed towards the targeted isolation, comprehensive biological screening, and elucidation of the pharmacological profile of this rare sesquiterpenoid. Such studies will be crucial in determining its potential as a new therapeutic agent or a valuable chemical probe.

References

An In-depth Technical Guide to 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one and the Broader Class of Eudesmane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Molecular Formula: C₁₂H₁₈O₂ CAS Number: 133369-42-3

This compound is a sesquiterpenoid natural product.[1][2][3] It has been identified as a constituent isolated from the roots of Euphorbia fischeriana Steud.[1][2][3] This plant, a member of the Euphorbiaceae family, is a perennial herb found in northeastern China and has a history of use in traditional Chinese medicine for various ailments, including edema, ascites, and cancer.[4][5] While the plant is known to be rich in bioactive compounds, particularly diterpenoids, the specific biological activities and pharmacological profile of this compound have not been extensively documented in accessible literature.

Physicochemical Properties

Quantitative physicochemical data for this compound is limited. A certificate of analysis from a commercial supplier indicates the following:

PropertyValue
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Physical Description Powder
Purity ≥98%
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Table 1: Physicochemical Properties of this compound.[6]

The Eudesmane Sesquiterpenoid Class: A Broader Perspective

This compound belongs to the eudesmane class of bicyclic sesquiterpenoids. These C15 compounds are characterized by a decahydronaphthalene skeleton. The "trinor-" prefix in the target molecule's name indicates the loss of three carbon atoms from the typical C15 sesquiterpenoid framework.

Eudesmane sesquiterpenoids are widely distributed in the plant kingdom, particularly within the Asteraceae (daisy) family, and are known to exhibit a diverse range of biological activities.[4]

General Biological Activities of Eudesmane Sesquiterpenoids

Research on various eudesmane sesquiterpenoids has revealed a wide spectrum of pharmacological effects, making them promising candidates for drug discovery and development. These activities include:

  • Anti-inflammatory effects: Many eudesmanoids have been shown to inhibit inflammatory pathways.

  • Antitumor properties: Certain compounds within this class have demonstrated cytotoxicity against various cancer cell lines.

  • Neuroprotective potential: Some eudesmane derivatives have been investigated for their ability to protect neuronal cells.

  • Antimicrobial and antiviral activities: This class of compounds has also been a source of agents with activity against bacteria and viruses.

The diverse bioactivities of compounds isolated from Euphorbia fischeriana, the source of the target molecule, have been a subject of significant research. These studies have primarily focused on diterpenoids, which have shown potent antitumor, anti-inflammatory, and anti-HIV-1 activities.[4] While less is known about the sesquiterpenoid constituents of this plant, the established bioactivity of the eudesmane skeleton suggests that this compound could possess interesting pharmacological properties worthy of investigation.

Experimental Protocols: General Methodologies for Isolation and Characterization

While a specific protocol for the isolation of this compound is not available, a general workflow for the isolation and characterization of natural products from plant sources can be described. This serves as a foundational methodology for researchers entering this field.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Structure Elucidation A Plant Material (e.g., roots of Euphorbia fischeriana) B Drying and Grinding A->B C Solvent Extraction (e.g., ethanol) B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E F Column Chromatography (Silica Gel) E->F G Fractions of Varying Polarity F->G H Preparative HPLC G->H I Pure Compound H->I J Spectroscopic Analysis (NMR, MS, IR) I->J K Structure Determination J->K

Figure 1: A generalized workflow for the isolation and characterization of natural products from plant material.

Potential Signaling Pathways for Investigation

Given the known biological activities of other eudesmane sesquiterpenoids and compounds from Euphorbia fischeriana, several signaling pathways present themselves as logical starting points for investigating the mechanism of action of this compound.

signaling_pathways cluster_inflammation Inflammatory Pathways cluster_apoptosis Apoptotic Pathways This compound This compound NFkB NF-κB Signaling This compound->NFkB MAPK MAPK Signaling This compound->MAPK Caspase Caspase Activation This compound->Caspase Bcl2 Bcl-2 Family Regulation This compound->Bcl2

References

An In-depth Technical Guide to the Biosynthesis of 11,12,13-Trinor-Eudesmane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 11,12,13-trinor-eudesmane sesquiterpenoids, a class of degraded sesquiterpenoids with intriguing biological activities. This document details the enzymatic pathways, key molecular players, regulatory mechanisms, and experimental methodologies relevant to the study of these compounds.

Introduction to 11,12,13-Trinor-Eudesmane Sesquiterpenoids

11,12,13-Trinor-eudesmane sesquiterpenoids are C12 compounds derived from the oxidative degradation of C15 eudesmane-type sesquiterpenes. This structural modification involves the loss of a three-carbon unit (isopropyl or isopropenyl group) from the C-7 position of the eudesmane skeleton. A prominent example of this class of compounds is geosmin, which is responsible for the characteristic earthy smell of soil and has a very low odor threshold.

The Biosynthetic Pathway: From Farnesyl Pyrophosphate to Trinor-Eudesmanes

The biosynthesis of 11,12,13-trinor-eudesmane sesquiterpenoids is a multi-step process initiated from the universal precursor of sesquiterpenes, farnesyl pyrophosphate (FPP). The pathway can be broadly divided into two key phases: the formation of the eudesmane skeleton and the subsequent oxidative cleavage to yield the trinor-eudesmane core.

Phase 1: Formation of the Eudesmane Skeleton

The initial phase involves the cyclization of the linear FPP molecule, catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). The proposed mechanism for the formation of the eudesmane skeleton proceeds as follows:

  • Initiation: The reaction begins with the ionization of FPP, where the pyrophosphate group is eliminated, leading to the formation of a farnesyl carbocation.

  • First Cyclization: The farnesyl carbocation undergoes an intramolecular cyclization, typically forming a germacrene intermediate, such as germacrene D.

  • Second Cyclization: The germacrene intermediate is then protonated, initiating a second cyclization event that results in the formation of the bicyclic eudesmane carbocation.

  • Termination: The reaction is terminated by deprotonation or quenching with water to yield the final eudesmane sesquiterpene product.

Phase 2: Oxidative Cleavage to Form 11,12,13-Trinor-Eudesmanes

The second phase involves the oxidative modification of the eudesmane skeleton, leading to the removal of the C3 side chain at the C-7 position. This transformation is primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes introduce oxygen into the substrate, which can lead to the cleavage of carbon-carbon bonds. While the exact mechanisms for all trinor-eudesmane formations are not fully elucidated, the biosynthesis of geosmin provides a well-studied example.

In bacteria like Streptomyces coelicolor, a bifunctional enzyme known as geosmin synthase is responsible for the entire process from FPP to geosmin. The N-terminal domain of this enzyme first converts FPP to germacradienol, which is then converted to geosmin by the C-terminal domain through a retro-Prins fragmentation, releasing acetone in the process.[1] In plants, it is hypothesized that distinct sesquiterpene synthases and cytochrome P450 enzymes carry out these steps sequentially.

Key Enzymes and Quantitative Data

The biosynthesis of 11,12,13-trinor-eudesmane sesquiterpenoids is orchestrated by two main classes of enzymes: sesquiterpene synthases and cytochrome P450 monooxygenases.

Sesquiterpene Synthases (STSs)

These enzymes are responsible for the cyclization of FPP to form the diverse array of sesquiterpene skeletons, including the eudesmane framework.

EnzymeOrganismSubstrateMajor Product(s)K_m (µM)k_cat (s⁻¹)Reference
Geosmin Synthase (N-terminal domain) Streptomyces coelicolorFarnesyl Pyrophosphate (FPP)Germacradienol, Germacrene D0.3 ± 0.10.041 ± 0.002[2]
Cytochrome P450 Monooxygenases (CYPs)

CYPs are a large and diverse family of enzymes that catalyze the oxidation of a wide range of substrates. In the context of trinor-eudesmane biosynthesis, they are responsible for the crucial C-C bond cleavage.

EnzymeOrganismSubstrateProductK_m (µM)k_cat (s⁻¹)Reference
Geosmin Synthase (C-terminal domain) Streptomyces coelicolorGermacradienolGeosmin0.5 ± 0.20.011 ± 0.001[2]

Regulation of Biosynthesis

The production of sesquiterpenoids, including trinor-eudesmanes, is tightly regulated at the transcriptional level. Various signaling molecules, particularly plant hormones, play a crucial role in modulating the expression of the genes encoding the biosynthetic enzymes.

Hormonal Regulation
  • Jasmonates (e.g., Methyl Jasmonate): Jasmonates are key signaling molecules in plant defense responses. They have been shown to induce the expression of terpene synthase and cytochrome P450 genes, leading to an increased production of sesquiterpenoids.[3][4][5]

  • Abscisic Acid (ABA): ABA is another plant hormone involved in stress responses. It can also regulate the expression of terpene synthase genes, often in conjunction with other signaling pathways.[6][7]

The regulatory networks often involve transcription factors that bind to specific cis-acting elements in the promoter regions of the target genes.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the biosynthesis of 11,12,13-trinor-eudesmane sesquiterpenoids.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant sesquiterpene synthases and cytochrome P450s for in vitro characterization.

Protocol Outline:

  • Gene Cloning: The coding sequences of the target synthase and P450 genes are amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pESC vectors for yeast).

  • Heterologous Expression: The expression vector is transformed into a suitable host organism, such as E. coli or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Cell Lysis and Protein Extraction: The cells are harvested and lysed to release the cellular contents, including the recombinant protein.

  • Purification: The target protein is purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for further polishing.[8][9]

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified enzymes.

Protocol Outline for Sesquiterpene Synthase:

  • Reaction Setup: The purified enzyme is incubated with the substrate (FPP) in a reaction buffer containing a divalent cation (typically Mg²⁺) as a cofactor.

  • Product Extraction: After the reaction, the sesquiterpene products are extracted from the aqueous phase using an organic solvent (e.g., hexane or ethyl acetate).

  • Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Protocol Outline for Cytochrome P450:

  • Reconstitution (if necessary): Membrane-bound P450s often require reconstitution into a lipid environment (e.g., nanodiscs or liposomes) with their redox partners (cytochrome P450 reductase).

  • Reaction Setup: The reconstituted P450 system is incubated with the eudesmane substrate and a source of reducing equivalents (NADPH).

  • Product Extraction and Analysis: The reaction products are extracted and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

Product Identification and Quantification

Objective: To identify and quantify the sesquiterpenoid products of the enzymatic reactions.

GC-MS Protocol Outline:

  • Sample Injection: The extracted sample is injected into the GC, where the compounds are separated based on their volatility and interaction with the stationary phase of the column.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for identification.

  • Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram. Quantification is typically performed using an internal standard and a calibration curve of an authentic standard.[10]

Visualizations of Pathways and Workflows

Biosynthetic Pathway of 11,12,13-Trinor-Eudesmane Sesquiterpenoids

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation STS Germacrene Germacrene Intermediate Farnesyl_Cation->Germacrene Cyclization Eudesmane_Cation Eudesmane Cation Germacrene->Eudesmane_Cation Cyclization Eudesmane Eudesmane Sesquiterpene Eudesmane_Cation->Eudesmane Deprotonation/Hydration Trinor_Eudesmane 11,12,13-Trinor-Eudesmane Sesquiterpenoid Eudesmane->Trinor_Eudesmane Cytochrome P450 (Oxidative Cleavage)

Caption: Overview of the biosynthetic pathway from FPP to 11,12,13-trinor-eudesmane sesquiterpenoids.

Experimental Workflow for Enzyme Characterization

Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Assay & Analysis Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into Host Gene_Cloning->Transformation Expression Protein Expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Affinity_Chrom Affinity Chromatography Cell_Lysis->Affinity_Chrom SEC Size-Exclusion Chromatography Affinity_Chrom->SEC Enzyme_Assay In Vitro Enzyme Assay SEC->Enzyme_Assay Extraction Product Extraction Enzyme_Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS

Caption: A typical experimental workflow for the characterization of biosynthetic enzymes.

Signaling Pathway for Regulation of Biosynthesis

Signaling Hormone Plant Hormone (e.g., Jasmonate) Receptor Receptor Hormone->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade TF Transcription Factor Signaling_Cascade->TF Promoter Gene Promoter TF->Promoter Binds to Gene_Expression Gene Expression (STS, CYP) Promoter->Gene_Expression Activates Enzyme_Synthesis Enzyme Synthesis Gene_Expression->Enzyme_Synthesis Biosynthesis Trinor-Eudesmane Biosynthesis Enzyme_Synthesis->Biosynthesis

Caption: A simplified signaling pathway for the hormonal regulation of trinor-eudesmane biosynthesis.

References

An In-depth Technical Guide to the Secondary Metabolites of Euphorbia fischeriana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia fischeriana Steud., a perennial herbaceous plant belonging to the Euphorbiaceae family, has a long history in traditional Chinese medicine for treating a variety of ailments, including cancer, edema, and ascites.[1] Modern phytochemical investigations have revealed that the roots of this plant are a rich source of a diverse array of secondary metabolites, with diterpenoids being the most prominent and bioactive constituents.[2][3] This technical guide provides a comprehensive overview of the secondary metabolites isolated from Euphorbia fischeriana, with a focus on their chemical diversity, biological activities, and the experimental methodologies used for their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Diversity of Secondary Metabolites

The chemical constituents of Euphorbia fischeriana are extensive, with over 241 compounds identified to date.[4][5] These can be broadly categorized into several classes, with diterpenoids being the most extensively studied for their significant biological activities.[2][3]

Diterpenoids: This is the most abundant and pharmacologically significant class of secondary metabolites in E. fischeriana. Based on their carbon skeletons, they are classified into numerous subtypes, including:[2][6]

  • ent-Abietane: A major group of tricyclic diterpenoids with significant cytotoxic activities.

  • Tigliane: These are macrocyclic diterpenoids, some of which are known to be potent protein kinase C (PKC) activators.[7]

  • Ingenane: Another class of macrocyclic diterpenoids with cytotoxic and anti-inflammatory properties.

  • ent-Atisane, ent-Kaurane, and ent-Rosane: Other polycyclic diterpenoid subtypes that contribute to the plant's bioactivity profile.[8]

  • Lathyrane, Daphnane, and Isopimarane: Additional diterpenoid skeletons found in this species.[2]

Other Secondary Metabolites: Besides diterpenoids, E. fischeriana also produces a variety of other classes of compounds, including:

  • Triterpenoids and Steroids: These are common plant metabolites with a range of biological activities.[1]

  • Phenolic Compounds and Flavonoids: These compounds are known for their antioxidant properties.[9][10]

  • Acetophenones, Coumarins, and Tannins: These aromatic compounds also contribute to the overall phytochemical profile of the plant.[4][11]

Biological Activities of Euphorbia fischeriana Secondary Metabolites

The secondary metabolites from Euphorbia fischeriana exhibit a broad spectrum of biological activities, with cytotoxic, anti-inflammatory, and antiviral effects being the most prominent.

Cytotoxic Activity

A significant number of diterpenoids isolated from E. fischeriana have demonstrated potent cytotoxic effects against various cancer cell lines. The tables below summarize the in vitro cytotoxic activities (IC50 values) of selected compounds.

Table 1: Cytotoxic Activities of ent-Abietane Diterpenoids from Euphorbia fischeriana

CompoundCell LineIC50 (µM)Reference(s)
Euphonoid HC4-2B (Prostate Cancer)5.52 ± 0.65[12]
C4-2B/ENZR (Prostate Cancer)4.16 ± 0.42[12]
Euphonoid IC4-2B (Prostate Cancer)4.49 ± 0.78[12]
C4-2B/ENZR (Prostate Cancer)5.74 ± 0.45[12]
MDA-MB-231 (Breast Cancer)12.45 ± 3.24[12]
HCT-15 (Colon Cancer)8.93 ± 1.12[13]
RKO (Colon Cancer)10.11 ± 1.56[13]
Fischerianoid AHep-3B (Hepatocellular Carcinoma)12.5[14]
A549 (Lung Cancer)11.9[14]
Fischerianoid BHep-3B (Hepatocellular Carcinoma)8.1[14]
Jolkinolide BC4-2B (Prostate Cancer)<10[15]
C4-2B/ENZR (Prostate Cancer)<10[15]
17-hydroxyjolkinolide BHepG2 (Hepatocellular Carcinoma)5.53[16]

Table 2: Cytotoxic Activities of Tigliane and Ingenane Diterpenoids from Euphorbia fischeriana

CompoundTypeCell LineIC50 (µM)Reference(s)
Euphorfischerin ATiglianeHeLa (Cervical Cancer)4.6[17]
H460 (Lung Cancer)11.5[17]
Namalwa (Burkitt's Lymphoma)16.4[17]
Euphorfischerin BTiglianeHeLa (Cervical Cancer)9.5[17]
H460 (Lung Cancer)17.4[17]
Namalwa (Burkitt's Lymphoma)13.3[17]
ProstratinTiglianeCOLO 205 (Colon Cancer)Ki of 210 nM for [3H]PDBu binding[8]
Ingenol-3-myristinateIngenaneMCF-7 (Breast Cancer)Inhibitory activity at 10 µM[8]
Ingenol-3-palmitateIngenaneMCF-7 (Breast Cancer)Inhibitory activity at 10 µM[8]
Anti-inflammatory and Antiviral Activities

Certain secondary metabolites from E. fischeriana have also shown potential as anti-inflammatory and antiviral agents. For instance, some diterpenoids have been reported to possess anti-inflammatory properties.[18] Furthermore, prostratin, a tigliane diterpenoid, has garnered significant interest for its ability to activate latent HIV-1 reservoirs, making it a potential candidate for HIV eradication strategies.[6] A compound designated as "Dpo" has been found to activate antiviral innate immune responses.[19]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of Euphorbia fischeriana secondary metabolites.

Extraction and Isolation of Secondary Metabolites

A general workflow for the extraction and isolation of diterpenoids from the roots of E. fischeriana is depicted below.

Extraction_and_Isolation_Workflow plant_material Dried and Powdered Roots of E. fischeriana extraction Extraction with 95% Ethanol (reflux) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Ethanol Extract concentration->crude_extract suspension Suspension in H2O crude_extract->suspension partitioning Partitioning with Petroleum Ether, EtOAc, and n-BuOH suspension->partitioning pe_fraction Petroleum Ether Fraction partitioning->pe_fraction Non-polar compounds etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction Medium-polar compounds buoh_fraction n-Butanol Fraction partitioning->buoh_fraction Polar compounds column_chromatography Silica Gel Column Chromatography etOAc_fraction->column_chromatography subfractions Sub-fractions column_chromatography->subfractions prep_hplc Preparative HPLC (C18) subfractions->prep_hplc pure_compounds Pure Compounds prep_hplc->pure_compounds

Extraction and Isolation Workflow

Detailed Methodologies:

  • Plant Material Preparation: The roots of E. fischeriana are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is typically extracted with 95% ethanol under reflux conditions. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. The EtOAc fraction is often enriched with diterpenoids.

  • Column Chromatography: The fractions, particularly the EtOAc fraction, are subjected to column chromatography over silica gel. A gradient of solvents, such as a petroleum ether-acetone or hexane-ethyl acetate mixture, is used to elute the compounds, yielding several sub-fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions are further purified by preparative HPLC on a reversed-phase C18 column with a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient to isolate the pure compounds.[7]

Structural Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecules.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds. Tandem MS (MS/MS) can provide fragmentation patterns for further structural confirmation.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

Cytotoxicity Assays

The in vitro cytotoxic activity of the isolated compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). A positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO) are included.

  • MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways Modulated by Euphorbia fischeriana Secondary Metabolites

Several secondary metabolites from E. fischeriana have been shown to exert their biological effects by modulating key cellular signaling pathways, particularly those involved in cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Jolkinolide B, an ent-abietane diterpenoid, has been reported to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.[12]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation Jolkinolide_B Jolkinolide B Jolkinolide_B->Akt Inhibition mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation and Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

PI3K/Akt Pathway Inhibition by Jolkinolide B
Protein Kinase C (PKC) Signaling Pathway

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Tigliane diterpenoids, such as prostratin, are potent activators of PKC.[8]

PKC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PKC Protein Kinase C (PKC) Downstream_Targets Downstream Targets (e.g., MAPK, NF-κB) PKC->Downstream_Targets Phosphorylation Prostratin Prostratin Prostratin->PKC Activation Cellular_Responses Cellular Responses (e.g., Gene Expression, Apoptosis) Downstream_Targets->Cellular_Responses

PKC Pathway Activation by Prostratin

Conclusion

Euphorbia fischeriana is a valuable source of a wide array of secondary metabolites, particularly diterpenoids, with significant potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the chemical diversity, biological activities, and experimental methodologies associated with the study of these compounds. The detailed information on cytotoxic activities and the modulation of key signaling pathways, such as PI3K/Akt and PKC, offers valuable insights for researchers in oncology and drug discovery. The provided experimental protocols serve as a foundation for the extraction, isolation, and characterization of these bioactive molecules. Further research into the secondary metabolites of Euphorbia fischeriana is warranted to fully elucidate their therapeutic potential and to discover new lead compounds for the treatment of various diseases.

References

Isolation of Terpenoids from Euphorbia fischeriana Roots: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia fischeriana Steud., a perennial herbaceous plant, has been a cornerstone in traditional Chinese medicine for centuries, utilized for its therapeutic properties against a range of ailments.[1] Modern phytochemical investigations have revealed that the roots of this plant are a rich reservoir of various terpenoids, particularly diterpenoids, which are believed to be the primary bioactive constituents responsible for its pharmacological activities, including antitumor effects.[2][3] While the literature extensively covers the isolation of diterpenoids, specific detailed protocols for the isolation of sesquiterpenoids from Euphorbia fischeriana are less documented. However, the general methodologies for extraction and chromatographic separation of terpenoids are largely transferable. This guide provides a comprehensive overview of the techniques used for the isolation of terpenoids from Euphorbia fischeriana roots, with a focus on the well-documented protocols for diterpenoid extraction which can be adapted for sesquiterpenoid discovery.

Data Presentation: Terpenoid Isolation from Euphorbia fischeriana Roots

The following table summarizes quantitative data from representative studies on the extraction of terpenoids from Euphorbia fischeriana roots. It is important to note that the yields and specific compounds isolated can vary significantly based on the collection site of the plant material, the extraction method employed, and the subsequent chromatographic techniques.

Extraction Solvent Extraction Method Fraction Yield of Fraction (from crude extract) Isolated Compounds (Examples) Reference
95% EthanolCold-dipping (3 times, 24h each)Petroleum Ether178.36 g (from 10 kg dried roots)Not specified[4]
Ethyl Acetate220.82 g (from 10 kg dried roots)Euphonoids H and I (ent-abietane diterpenoids)[4]
n-Butanol205.43 g (from 10 kg dried roots)Not specified[4]
EthanolNot specifiedNot applicableNot specifiedIsobauerenyl acetate, beta-amyrin acetate, 24-methylenecycloartenone[5]
AcetoneNot specifiedNot applicable39 bioactive substances identified via UHPLC-MSNot specified[6]

Experimental Protocols

The isolation of terpenoids from Euphorbia fischeriana roots typically involves a multi-step process encompassing extraction, fractionation, and a series of chromatographic separations.

Preparation of Plant Material

The dried roots of Euphorbia fischeriana are crushed into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

A common method for extracting terpenoids is through maceration with an organic solvent at room temperature.[4]

  • Protocol:

    • The powdered roots (e.g., 10 kg) are macerated with 95% ethanol (e.g., 50 L) at room temperature for 24 hours.

    • This process is repeated three times to ensure exhaustive extraction.

    • The ethanol extracts are combined and the solvent is evaporated under reduced pressure to yield a crude extract.

Fractionation

The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity to separate compounds based on their solubility.[4]

  • Protocol:

    • The crude extract is suspended in water (e.g., 3 L).

    • The aqueous suspension is then sequentially partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol.

    • Each solvent fraction is collected and dried under reduced pressure. The ethyl acetate fraction is often rich in diterpenoids.[4]

Chromatographic Separation and Purification

The desired terpenoid-containing fraction (e.g., ethyl acetate fraction) is subjected to various chromatographic techniques for the isolation of pure compounds.[4] This is a multi-step process that may involve:

  • Silica Gel Column Chromatography: Used for initial separation of the fraction into several sub-fractions based on polarity. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity.

  • ODS (Octadecylsilane) Gel Chromatography: A type of reversed-phase chromatography used for further separation of the sub-fractions.

  • Sephadex LH-20 Chromatography: An effective method for separating compounds based on their molecular size and polarity.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): The final step for the purification of individual compounds to a high degree of purity.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation of terpenoids from Euphorbia fischeriana roots, based on commonly cited experimental protocols.

G cluster_extraction Extraction & Fractionation cluster_fractions Fractions cluster_purification Purification Cascade plant Dried & Powdered Euphorbia fischeriana Roots extraction Maceration with 95% Ethanol plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->partition pe_fraction Petroleum Ether Fraction partition->pe_fraction Low Polarity et_fraction Ethyl Acetate Fraction (Rich in Terpenoids) partition->et_fraction Medium Polarity bu_fraction n-Butanol Fraction partition->bu_fraction High Polarity silica_gel Silica Gel Column Chromatography et_fraction->silica_gel ods ODS Gel Chromatography silica_gel->ods Sub-fractions sephadex Sephadex LH-20 ods->sephadex hplc Semi-preparative HPLC sephadex->hplc pure_compounds Isolated Pure Terpenoids hplc->pure_compounds G cluster_cell Cancer Cell terpenoid Cytotoxic Terpenoid signaling_cascade Signaling Cascade (e.g., PI3K/Akt) terpenoid->signaling_cascade inhibits apoptosis Apoptosis terpenoid->apoptosis induces receptor Cell Surface Receptor receptor->signaling_cascade nucleus Nucleus signaling_cascade->nucleus signaling_cascade->apoptosis inhibits proliferation Cell Proliferation & Survival nucleus->proliferation promotes

References

An In-depth Technical Guide to 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a naturally occurring sesquiterpenoid that has been isolated from the roots of the medicinal plant Euphorbia fischeriana. As a member of the eudesmane class of sesquiterpenoids, this compound is of interest for its potential biological activities, given that extracts from its source plant have demonstrated a range of pharmacological effects, including antitumor and anti-inflammatory properties. This technical guide provides a summary of the currently available chemical and physical data for this compound, alongside a discussion of its chemical class and potential for further research. However, it is important to note that detailed experimental data and specific biological activity studies for this particular compound are not extensively available in publicly accessible scientific literature.

Chemical and Physical Properties

A comprehensive search of scientific databases and chemical supplier information has yielded limited specific quantitative data for this compound. The following table summarizes the available information.

PropertyValueSource
Chemical Formula C₁₂H₁₈O₂-
Molecular Weight 194.27 g/mol -
CAS Number 133369-42-3-
Natural Source Roots of Euphorbia fischeriana[1]
Chemical Class Sesquiterpenoid (Eudesmane type)[1]

Note: Detailed experimental data such as melting point, boiling point, specific optical rotation, and comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature.

Structural Information

This compound belongs to the eudesmane class of sesquiterpenoids. The core of its structure is a bicyclic system composed of two fused six-membered rings. The "trinor" designation indicates the absence of three carbon atoms from the typical eudesmane skeleton.

Isolation and Purification

While the specific, detailed protocol for the isolation of this compound has not been found in the available literature, a general workflow for the isolation of sesquiterpenoids from plant material can be described.

experimental_workflow plant_material Dried Roots of Euphorbia fischeriana extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction partition Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography purification Preparative HPLC/TLC chromatography->purification compound Isolated 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one purification->compound

Caption: Generalized workflow for the isolation of sesquiterpenoids.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and mechanism of action of this compound is not currently available in the scientific literature. However, based on the known activities of other sesquiterpenoids and extracts from Euphorbia fischeriana, it is plausible that this compound may exhibit cytotoxic or anti-inflammatory properties.

Many sesquiterpenoids exert their effects through modulation of key cellular signaling pathways. A hypothetical signaling pathway that could be investigated for this compound is the NF-κB pathway, which is often implicated in inflammation and cancer.

signaling_pathway compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one receptor Cell Surface Receptor compound->receptor Binds IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to genes Inflammatory Gene Expression NFkB->genes Induces Transcription

Caption: Hypothetical NF-κB signaling pathway modulation.

Future Research Directions

The lack of detailed data for this compound presents a clear opportunity for further research. Key areas for investigation include:

  • Re-isolation and Structural Elucidation: Isolation of the compound from Euphorbia fischeriana to obtain sufficient quantities for full spectroscopic characterization (1D and 2D NMR, HR-MS, IR) and determination of its absolute stereochemistry.

  • Biological Screening: A comprehensive screening of the compound against various cancer cell lines and in assays for anti-inflammatory, antiviral, and other potential activities.

  • Mechanism of Action Studies: If biological activity is confirmed, further studies to elucidate the specific molecular targets and signaling pathways involved.

  • Total Synthesis: The development of a synthetic route to this compound would provide access to larger quantities for in-depth biological evaluation and the synthesis of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a natural product with a chemical structure that suggests potential for interesting biological activity. However, a significant gap exists in the scientific literature regarding its detailed chemical properties and pharmacological effects. This guide summarizes the currently known information and highlights the need for further research to fully characterize this compound and explore its therapeutic potential. The information presented here serves as a foundational resource for researchers interested in the natural products of Euphorbia fischeriana and the broader field of sesquiterpenoid drug discovery.

References

An In-depth Technical Guide on 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes the currently available scientific and technical information on 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one. Despite a comprehensive literature review, detailed experimental data regarding its synthesis, specific biological activities, and associated signaling pathways are not extensively available in the public domain. This guide presents the known information and identifies existing knowledge gaps to facilitate future research.

Core Compound Information

This compound is a naturally occurring sesquiterpenoid. Structurally, it belongs to the trinor-eudesmane class, which are C12 derivatives of eudesmane sesquiterpenes.

PropertyDataReference
Compound Name This compound
CAS Number 133369-42-3
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Class Sesquiterpenoid, Trinor-eudesmane
Natural Source Roots of Euphorbia fischeriana Steud.[1]
Physical Description Powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Physicochemical and Spectroscopic Data

Detailed spectroscopic data for this compound are not available in peer-reviewed scientific literature. A certificate of analysis from a commercial supplier confirms the structure via ¹H-NMR, but the spectral data itself is not provided.[2] For the purpose of this guide, a table for spectroscopic data is provided below, which can be populated as information becomes available.

Table 2.1: Spectroscopic Data (Data Not Currently Available)

Technique Solvent Data
¹H-NMR CDCl₃Chemical shifts (δ) in ppm, coupling constants (J) in Hz. Data unavailable.
¹³C-NMR CDCl₃Chemical shifts (δ) in ppm. Data unavailable.
Mass Spec. ESI-MSm/z Data unavailable.
IR KBrνmax in cm⁻¹. Data unavailable.
UV-Vis MeOHλmax in nm. Data unavailable.

Isolation and Synthesis

Isolation from Natural Sources

The only known natural source of this compound is the roots of the plant Euphorbia fischeriana.[1] This plant is a traditional Chinese medicine known for its diverse chemical constituents, including a rich array of diterpenoids and sesquiterpenoids.

Experimental Protocol for Isolation (General Procedure, Specific Protocol Unavailable):

A specific, detailed experimental protocol for the isolation of this compound has not been reported in the reviewed literature. However, a general workflow for the isolation of sesquiterpenoids from plant material can be inferred.

G A Dried and Powdered Roots of Euphorbia fischeriana B Extraction with Organic Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate) A->B C Crude Extract B->C D Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) C->D E Fractionation of Ethyl Acetate Extract D->E F Column Chromatography (Silica Gel, Sephadex LH-20) E->F G Further Purification (Preparative HPLC) F->G H Isolated this compound G->H

Caption: Generalized workflow for the isolation of sesquiterpenoids.

Chemical Synthesis

As of the latest literature review, a chemical synthesis for this compound has not been reported. The synthesis of trinor-eudesmane derivatives can be challenging due to the specific stereochemistry required.

Biological Activity

There is no specific biological activity data available for this compound in the scientific literature. However, the source plant, Euphorbia fischeriana, is known to produce a variety of cytotoxic compounds. Numerous studies have investigated the cytotoxic effects of other diterpenoids and sesquiterpenoids isolated from this plant against various cancer cell lines.

Table 4.1: Cytotoxic Activity of Other Compounds from Euphorbia fischeriana

Compound Class Specific Compound Cell Line IC₅₀ (µM) Reference
DiterpenoidEuphorfischerin AHeLa4.6[3]
DiterpenoidEuphorfischerin AH46011.5[3]
DiterpenoidEuphorfischerin BHeLa9.5[3]
DiterpenoidFischerianin AA37510.21[4]
DiterpenoidFischerianin BA37512.54[4]
DiterpenoidEuphonoid HC4-2B5.74[5]
DiterpenoidEuphonoid IC4-2B4.16[5]

This data suggests that compounds from Euphorbia fischeriana are a promising source of cytotoxic agents. Future research should include the evaluation of this compound for similar activities.

Experimental Protocol for Cytotoxicity Assay (General Example - MTT Assay):

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and IC₅₀ value H->I

Caption: Typical workflow for an MTT cytotoxicity assay.

Signaling Pathways

There is no information available regarding the signaling pathways modulated by this compound. Research into its biological activity would be the first step toward elucidating any potential mechanisms of action and downstream signaling effects.

Conclusion and Future Directions

This compound is a structurally interesting natural product from Euphorbia fischeriana. However, there is a significant lack of scientific data concerning its physicochemical properties, synthesis, and biological functions. The following areas represent key opportunities for future research:

  • Isolation and Full Spectroscopic Characterization: A detailed report on the isolation and complete NMR, MS, and other spectroscopic data is essential for the unambiguous identification and future synthesis of this compound.

  • Total Synthesis: The development of a synthetic route would provide access to larger quantities of the compound for extensive biological evaluation and the synthesis of analogues for structure-activity relationship (SAR) studies.

  • Biological Screening: A comprehensive biological screening, starting with cytotoxicity assays against a panel of cancer cell lines, is warranted given the known activities of other constituents from its natural source.

  • Mechanism of Action Studies: Should biological activity be identified, subsequent studies should focus on elucidating the mechanism of action and identifying the molecular targets and signaling pathways involved.

This technical guide serves as a foundational document to encourage and guide future research on this potentially valuable natural product.

References

Methodological & Application

Application Notes and Protocols for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid natural product. This class of compounds, specifically 11,12,13-tri-nor-sesquiterpenes, are degraded sesquiterpenoids that have lost the C3 isopropyl or isopropenyl unit at the C-7 position of the eudesmane skeleton.[1][2] The irregular C12 backbone of these molecules originates from the oxidative removal of a C3 side chain from the C15 sesquiterpene precursor, farnesyl diphosphate (FDP).[1][2]

Natural Source and Isolation

This compound has been isolated from the roots of the plant Euphorbia fischeriana.[3][4] Researchers and drug development professionals seeking to study this compound typically rely on its isolation from this natural source or purchase it from commercial suppliers who specialize in natural product reference standards.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 133369-42-3[4]
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Source The roots of Euphorbia fischeriana[3][4]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[4]
Storage Can be stored for up to 24 months at 2-8°C in a tightly sealed vial. Stock solutions should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[4]

Experimental Protocols

As a detailed chemical synthesis protocol is not available, this section will focus on a general workflow for the isolation and handling of this compound for research purposes.

Workflow for Isolation and Purity Analysis

The following diagram outlines a general workflow for obtaining and verifying the purity of this compound from its natural source.

G General Workflow for Natural Product Handling cluster_extraction Extraction & Isolation cluster_analysis Characterization & Purity Assessment cluster_application Experimental Application A Harvesting & Drying of Euphorbia fischeriana roots B Solvent Extraction (e.g., Chloroform, Dichloromethane) A->B C Chromatographic Separation (e.g., Column Chromatography, HPLC) B->C D Spectroscopic Analysis (NMR, MS, IR) C->D E Purity Verification (e.g., HPLC, LC-MS) D->E F Preparation of Stock Solutions (e.g., in DMSO) E->F G Biological Assays or Chemical Reactions F->G

Caption: A generalized workflow for the extraction, isolation, and experimental use of this compound.

Protocol for Handling and Storage

To ensure the integrity of this compound for research applications, the following handling and storage protocols are recommended based on supplier information.[4]

  • Receiving and Initial Storage: Upon receipt, store the vial in a tightly sealed container at 2-8°C for long-term storage.[4]

  • Equilibration: Before opening the vial, allow the product to equilibrate to room temperature for at least 1 hour.[4] This prevents condensation from forming inside the vial, which could degrade the compound.

  • Preparation of Stock Solutions:

    • On the day of use, prepare solutions in a suitable solvent such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[4]

    • If stock solutions need to be prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[4]

    • These stock solutions are generally stable for up to two weeks when stored at -20°C.[4]

  • Handling Precautions:

    • Due to transportation, the compound may adhere to the neck or cap of the vial. Gently shake the vial to ensure all the compound is at the bottom.[4]

    • For liquid products, a brief centrifugation at 200-500 RPM can help gather the liquid at the bottom of the vial.[4]

    • Avoid loss or contamination during handling by using appropriate personal protective equipment and sterile techniques where necessary.

While a de novo chemical synthesis protocol for this compound is not currently documented in publicly available literature, the compound is accessible through isolation from Euphorbia fischeriana. The provided information on its properties and recommended handling protocols will aid researchers, scientists, and drug development professionals in their studies involving this natural product. Further research into the total synthesis of this and related tri-nor-eudesmanes could provide a more scalable and reliable source for future investigations.

References

Application Notes and Protocols for the Total Synthesis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, plausible synthetic strategy for the total synthesis of the natural product 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, a member of the eudesmane family of sesquiterpenoids. This compound has been isolated from the roots of Euphorbia fischeriana[1]. The proposed synthesis is based on modern synthetic methodologies for the construction of the eudesmane core, including asymmetric catalysis and strategic functionalization, as reported in recent literature for related compounds[2][3][4].

Synthetic Strategy Overview

The proposed total synthesis of this compound commences with the construction of a key bicyclic intermediate. The synthetic design leverages an asymmetric copper-catalyzed conjugate addition to establish the initial stereocenters, followed by an intramolecular aldol reaction to form the decalin core. Subsequent functional group manipulations, including a stereoselective reduction and an oxidation, will lead to the target molecule.

Synthetic Pathway of this compound A 3-Methylcyclohex-2-en-1-one C Intermediate Enolate A:e->C:w 1. Asymmetric Conjugate Addition B Organocuprate Reagent B:s->C:n E Aldol Adduct C:e->E:w 2. Trapping with Formaldehyde D Formaldehyde D:s->E:n F Bicyclic Enone E:e->F:w 3. Intramolecular Aldol Cyclization & Dehydration H Final Product (this compound) F:e->H:w 4. Allylic Oxidation G Allylic Oxidation

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Asymmetric Michael Addition

This step aims to construct the initial stereocenters of the eudesmane core through an asymmetric copper-catalyzed 1,4-addition of an organomagnesium species to 3-methylcyclohexenone. This is followed by trapping the resulting enolate with formaldehyde to introduce a hydroxymethyl group.[2]

Protocol:

  • To a solution of Cu(OTf)₂ (0.05 mmol) and a suitable chiral N-heterocyclic carbene (NHC) ligand (0.055 mmol) in an appropriate solvent such as THF (10 mL) at -20 °C is added homoprenyl magnesium bromide (1.1 mmol).

  • The mixture is stirred for 30 minutes.

  • A solution of 3-methylcyclohexenone (1.0 mmol) in THF (5 mL) is added dropwise over 10 minutes.

  • The reaction is stirred at -20 °C for 4 hours.

  • A solution of paraformaldehyde (1.5 mmol) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl (15 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired aldol adduct.

Reactant Molecular Weight ( g/mol ) Amount (mmol) Volume/Mass
3-Methylcyclohexenone110.151.0110 mg
Homoprenyl magnesium bromide159.331.1(as solution)
Cu(OTf)₂361.680.0518.1 mg
NHC LigandVaries0.055Varies
Paraformaldehyde30.031.545 mg
Step 2: Intramolecular Aldol Cyclization and Dehydration

The aldol adduct from the previous step undergoes an intramolecular aldol cyclization to form the bicyclic core, followed by dehydration to yield a key bicyclic enone intermediate.

Protocol:

  • The aldol adduct (1.0 mmol) is dissolved in a suitable solvent such as methanol (20 mL).

  • A catalytic amount of a base, for instance, potassium carbonate (K₂CO₃, 0.2 mmol), is added to the solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water (20 mL) and ethyl acetate (20 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography to afford the bicyclic enone.

Reactant Molecular Weight ( g/mol ) Amount (mmol) Mass
Aldol Adduct(Calculated from previous step)1.0(Calculated)
Potassium Carbonate138.210.227.6 mg
Step 3: Allylic Oxidation

The final step involves the introduction of the hydroxyl group at the C4 position via an allylic oxidation of the bicyclic enone intermediate.

Protocol:

  • The bicyclic enone (1.0 mmol) is dissolved in a mixture of tert-butanol and water (10:1, 11 mL).

  • N-Methylmorpholine N-oxide (NMO, 1.5 mmol) and a catalytic amount of osmium tetroxide (OsO₄, 0.02 mmol) are added sequentially.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite (10 mL).

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield this compound.

Reactant Molecular Weight ( g/mol ) Amount (mmol) Mass/Volume
Bicyclic Enone(Calculated from previous step)1.0(Calculated)
N-Methylmorpholine N-oxide117.151.5176 mg
Osmium Tetroxide254.230.02(as solution)

Data Summary

The following table summarizes the expected transformations and key intermediates in the total synthesis of this compound.

Step Transformation Key Intermediate Expected Yield (%)
1Asymmetric Michael Addition/Aldol ReactionHydroxymethylated cyclohexanone70-85 (diastereomeric mixture)
2Intramolecular Aldol Cyclization/DehydrationBicyclic enone80-90
3Allylic OxidationThis compound50-65

Note: The yields are estimates based on similar transformations reported in the literature for the synthesis of eudesmane sesquiterpenoids and may require optimization for this specific synthetic route.[2][3]

Logical Workflow for Synthesis and Characterization

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials B Step 1: Asymmetric Michael Addition A->B C Step 2: Intramolecular Aldol Cyclization B->C D Step 3: Allylic Oxidation C->D E Crude Product D->E F Column Chromatography E->F G Purified Product F->G H NMR Spectroscopy (¹H, ¹³C) G->H I Mass Spectrometry (HRMS) G->I J FTIR Spectroscopy G->J K Comparison with Natural Product Data H->K I->K J->K

Figure 2. General workflow for the synthesis, purification, and characterization of the target molecule.

References

Application Note and Protocol: ¹H NMR Analysis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid belonging to the eudesmane class of natural products. The structural elucidation and purity assessment of such compounds are fundamental in natural product chemistry and drug discovery. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This document provides a detailed protocol for the ¹H NMR analysis of this compound and presents a predicted data set for interpretative guidance.

Predicted ¹H NMR Data

Due to the absence of publicly available experimental ¹H NMR data for this compound, the following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values. These predictions are based on the analysis of structurally similar eudesmane-type sesquiterpenoids and standard chemical shift ranges for analogous protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ at 400 MHz

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1α1.65ddd12.5, 4.5, 2.01H
H-1β1.45m-1H
H-2α1.80m-1H
H-2β1.60m-1H
H-3α1.95m-1H
H-3β1.75m-1H
H-65.85s-1H
H-8α2.40dd13.0, 5.01H
H-8β2.20dd13.0, 12.01H
H-9α1.90m-1H
H-9β1.70m-1H
4-OH2.50s (br)-1H
10-CH₃1.10s-3H
14-CH₃1.25s-3H

Disclaimer: This data is predictive and should be used for reference purposes only. Actual experimental values may vary.

Experimental Protocol

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

High-quality sample preparation is critical for obtaining a high-resolution NMR spectrum.

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid transferring any solid particulates.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following are general parameters for a standard ¹H NMR experiment on a 400 MHz spectrometer.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Receiver Gain (RG): Adjust automatically or manually to an appropriate level.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Spectral Width (SW): A range of 0-12 ppm is generally sufficient.

  • Data Acquisition: Start the acquisition.

Data Processing
  • Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Visualizations

Molecular Structure

The following diagram illustrates the chemical structure of this compound with key protons labeled for NMR assignment.

Caption: Structure of this compound.

Experimental Workflow

The logical flow of the ¹H NMR analysis is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup lock_shim Lock & Shim setup->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Peaks reference->integrate assign Assign Signals & Interpret integrate->assign

Application Notes and Protocols for the 13C NMR Spectral Analysis of Sesquiterpenoids from Euphorbia fischeriana

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 13C NMR Spectral Data for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Audience: Researchers, scientists, and drug development professionals.

Note on Data Availability: Despite a comprehensive search of available scientific literature and databases, the specific 13C NMR spectral data for "this compound" could not be located. This compound is a known sesquiterpenoid isolated from the roots of Euphorbia fischeriana.[1] The following sections provide a generalized protocol for the acquisition and analysis of 13C NMR data for a compound of this class, based on common practices for the structural elucidation of natural products from Euphorbia species.

Introduction

Euphorbia fischeriana is a plant known for producing a diverse array of terpenoids, including sesquiterpenoids, which are of interest for their potential biological activities. The structural elucidation of these natural products relies heavily on spectroscopic techniques, with 13C Nuclear Magnetic Resonance (NMR) spectroscopy being a cornerstone for determining the carbon skeleton of a molecule. This document outlines a standard protocol for obtaining and interpreting 13C NMR data for a sesquiterpenoid isolated from a natural source, using "this compound" as a representative example.

Generalized 13C NMR Spectral Data for a Eudesmane-type Sesquiterpenoid

While the specific data for the target compound is unavailable, the following table provides a typical range of 13C NMR chemical shifts for a eudesmane-type sesquiterpenoid skeleton. These values are illustrative and can vary based on substitution patterns and stereochemistry.

Carbon AtomTypical Chemical Shift (δ) ppmMultiplicity (DEPT)
C-135-55CH or CH2
C-220-40CH2
C-330-50CH2
C-470-80 (with -OH)C
C-5120-140 (olefinic)C
C-6120-140 (olefinic)CH
C-7190-210 (carbonyl)C
C-830-50CH2
C-940-60CH
C-1035-50C
C-14 (Methyl)15-30CH3
C-15 (Methyl)15-30CH3

Experimental Protocols

The following protocols describe a general workflow for the isolation and 13C NMR analysis of a sesquiterpenoid from a plant source like Euphorbia fischeriana.

Isolation and Purification of the Sesquiterpenoid

A generalized procedure for the extraction and isolation of sesquiterpenoids from plant material is as follows:

  • Extraction: The dried and powdered roots of Euphorbia fischeriana are extracted with a suitable solvent, such as ethanol or methanol, at room temperature.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The ethyl acetate fraction, which typically contains sesquiterpenoids, is subjected to multiple steps of column chromatography. This may include silica gel chromatography, Sephadex LH-20 chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

  • Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC or Thin-Layer Chromatography (TLC).

13C NMR Spectroscopic Analysis

The following is a standard protocol for acquiring 13C NMR spectra of a purified natural product:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrument Parameters (Example for a 500 MHz Spectrometer):

    • Spectrometer Frequency: 125 MHz for ¹³C nucleus.

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time (AQ): ~1.0 - 2.0 seconds.

    • Relaxation Delay (D1): 2.0 seconds.

    • Pulse Width (P1): A 30° or 45° pulse is typically used to allow for a shorter relaxation delay.

    • Spectral Width (SW): 0 - 220 ppm.

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

    • Integrate the peaks and determine the chemical shifts.

    • Run DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) to determine the multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C).

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for natural product isolation and a simplified logic for structure elucidation using NMR data.

G cluster_0 Isolation and Purification Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Partitioning Partitioning Extraction->Partitioning Crude Extract Column Chromatography Column Chromatography Partitioning->Column Chromatography Fractionation HPLC Purification HPLC Purification Column Chromatography->HPLC Purification Semi-pure Fractions Pure Compound Pure Compound HPLC Purification->Pure Compound

Caption: General workflow for the isolation and purification of a natural product.

G cluster_1 Structure Elucidation Logic 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Data_Analysis Spectroscopic Data Analysis 1D_NMR->Data_Analysis 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Data_Analysis Mass_Spec Mass Spectrometry (HR-MS) Mass_Spec->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal Interpretation & Correlation

Caption: Simplified logic for structure elucidation using spectroscopic data.

References

mass spectrometry of "4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometric Analysis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Introduction

This compound is a sesquiterpenoid of the eudesmane class, which has been isolated from natural sources such as the roots of Euphorbia fischeriana[1]. With a molecular formula of C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol , this compound belongs to a large family of natural products known for their diverse biological activities[1][2][3]. The structural elucidation and quantification of such molecules in complex matrices, like plant extracts or biological fluids, are critical for research in phytochemistry, pharmacology, and drug development.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is an indispensable analytical technique for this purpose, offering high sensitivity, selectivity, and specificity[4][5]. This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using LC-MS/MS. Due to the limited availability of specific fragmentation data for this exact molecule, this note presents a generalized methodology and a proposed fragmentation pathway based on the known behavior of structurally similar eudesmane sesquiterpenoids.

Experimental Protocols

A robust LC-MS/MS method was developed for the sensitive detection and quantification of the target analyte. The protocol is detailed below.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in methanol[5].

  • Working Standards: Create a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serially diluting the stock solution with a 50:50 methanol/water mixture.

  • Sample Preparation (e.g., Plant Extract):

    • Accurately weigh 100 mg of the dried plant extract.

    • Dissolve the extract in 10 mL of methanol.

    • Vortex for 5 minutes, followed by sonication for 15 minutes.

    • Centrifuge the mixture at 12,000 x g for 10 minutes[6].

    • Collect the supernatant and filter it through a 0.22 µm syringe filter prior to LC-MS/MS analysis[4].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The analysis can be performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSettingReference(s)
LC System UPLC System[4]
Column Reversed-Phase C18 Column (e.g., 2.1 mm x 100 mm, 1.8 µm)[4][7]
Mobile Phase A Water with 0.1% Formic Acid[6][7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6][7]
Gradient Elution 5% B to 95% B over 8 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min[7]
Flow Rate 0.3 mL/min[4]
Column Temperature 40°C-
Injection Volume 5 µL-
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[4][7]
Capillary Voltage 4.0 kV[6]
Source Temperature 150°C[6]
Desolvation Temperature 350°C[6]
Cone Gas Flow 150 L/h[6]
Desolvation Gas Flow 800 L/h[6]
Collision Gas Argon[6]
Acquisition Modes Full Scan (m/z 50-300) for identification; Multiple Reaction Monitoring (MRM) for quantification[6]

Data Presentation and Results

Qualitative Analysis: Predicted Mass Spectrum

In positive ionization mode, the analyte is expected to form a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation. Based on the structure—a bicyclic core with hydroxyl and ketone functionalities—key neutral losses such as water (H₂O) and carbon monoxide (CO) are anticipated.

Table 2: Predicted m/z Values for Key Ions

m/z (Predicted)Ion DescriptionProposed FormulaNotes
195.1328[M+H]⁺[C₁₂H₁₉O₂]⁺Protonated parent molecule.
177.1223[M+H-H₂O]⁺[C₁₂H₁₇O]⁺Loss of the hydroxyl group as water, a common loss for alcohols[8].
149.1274[M+H-H₂O-CO]⁺[C₁₁H₁₇]⁺Subsequent loss of carbon monoxide from the ketone group.
135.1117[C₁₀H₁₅]⁺[C₁₀H₁₅]⁺Result of further fragmentation or ring cleavage.
121.0961[C₉H₁₃]⁺[C₉H₁₃]⁺A common diagnostic ion in the fragmentation of sesquiterpenoids[9].
Quantitative Analysis: Multiple Reaction Monitoring (MRM)

For selective and sensitive quantification, MRM mode is employed. This involves monitoring specific transitions from the precursor ion to one or more product ions.

Table 3: Proposed MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed TransitionUse
This compound195.13177.12[M+H]⁺ → [M+H-H₂O]⁺Quantifier
This compound195.13121.10[M+H]⁺ → [C₉H₁₃]⁺Qualifier

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation logic for the analyte.

Experimental_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing p1 Standard & Sample Weighing p2 Solubilization & Extraction p1->p2 p3 Centrifugation & Filtration p2->p3 a1 LC-MS/MS Injection p3->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (ESI+) a2->a3 d1 Peak Integration & Identification a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification & Reporting d2->d3

Caption: LC-MS/MS experimental workflow.

Fragmentation_Pathway parent [M+H]⁺ m/z = 195.13 [C₁₂H₁₉O₂]⁺ frag1 [M+H-H₂O]⁺ m/z = 177.12 [C₁₂H₁₇O]⁺ parent->frag1 - H₂O frag2 [M+H-H₂O-CO]⁺ m/z = 149.13 [C₁₁H₁₇]⁺ frag1->frag2 - CO frag3 Further Fragments m/z = 121.10, etc. [C₉H₁₃]⁺ frag2->frag3

Caption: Proposed fragmentation of this compound.

References

Application Notes and Protocols for the Infrared Spectroscopy of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the infrared (IR) spectroscopy of the eudesmane sesquiterpenoid, 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one. Eudesmane sesquiterpenoids are a large class of natural products with diverse biological activities, making their structural elucidation and characterization critical for research and development. Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule, providing a molecular fingerprint that can be used for identification, purity assessment, and structural analysis. These notes present the predicted IR absorption data for the title compound and a comprehensive protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra using the Attenuated Total Reflectance (ATR) technique.

Predicted Infrared Spectral Data

While a specific experimental spectrum for this compound is not publicly available, the expected absorption bands can be predicted based on the known functional groups present in its structure: a hydroxyl group (-OH), an α,β-unsaturated ketone, and various aliphatic C-H bonds within the bicyclic eudesmane framework.

Table 1: Predicted IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityNotes
~3400O-H stretchAlcoholStrong, BroadThe broadness is due to hydrogen bonding.
~2950-2850C-H stretchAliphatic (sp³ C-H)StrongMultiple peaks may be observed corresponding to methyl and methylene groups.
~1665C=O stretchα,β-Unsaturated KetoneStrong, SharpConjugation with the C=C double bond lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[1][2][3]
~1620C=C stretchAlkeneMediumThis peak is associated with the double bond conjugated to the carbonyl group.
~1460 and ~1375C-H bendAliphatic (CH₂ and CH₃)MediumCharacteristic bending vibrations for alkyl groups.
~1200C-O stretchAlcoholMedium-StrongCorresponds to the stretching of the carbon-oxygen single bond of the hydroxyl group.

Experimental Protocols

The following protocol details the procedure for obtaining an FTIR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for small sample quantities and requires minimal preparation.[4][5]

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector or a more sensitive mercury cadmium telluride (MCT) detector.

  • ATR Accessory: A single-reflection diamond ATR accessory is recommended due to its robustness and broad spectral range.[6][7][8]

  • Sample: 1-2 mg of solid this compound.

  • Solvent for Cleaning: Isopropanol or ethanol for cleaning the ATR crystal.

  • Wipes: Lint-free laboratory wipes.

Protocol for ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe moistened with isopropanol or ethanol. Allow the crystal to air dry completely.[2]

    • Ensure the pressure arm of the ATR accessory is disengaged.

    • Collect a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

  • Sample Analysis:

    • Place a small amount (approximately 1-2 mg) of the solid sample directly onto the center of the diamond ATR crystal.[1]

    • Lower the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[2] This is crucial for obtaining a high-quality spectrum.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • If necessary, apply an ATR correction to the collected spectrum using the instrument's software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave.

    • Perform a baseline correction if the baseline of the spectrum is sloped.

    • Label the significant peaks with their corresponding wavenumbers.

    • After analysis, retract the pressure arm, and carefully remove the sample from the crystal.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prevent cross-contamination.

Visualizations

Logical Relationship of Functional Groups to IR Spectrum

Figure 1. Predicted IR Spectral Data and Molecular Structure Relationship cluster_molecule This compound cluster_peaks Predicted IR Absorption Peaks (cm⁻¹) mol Structure with key functional groups highlighted p1 O-H Stretch ~3400 mol->p1 Hydroxyl Group p2 C-H Stretch ~2950-2850 mol->p2 Aliphatic Backbone p3 C=O Stretch ~1665 mol->p3 α,β-Unsaturated Ketone p4 C=C Stretch ~1620 mol->p4 Alkene p5 C-O Stretch ~1200 mol->p5 Hydroxyl Group Figure 2. ATR-FTIR Experimental Workflow start Start instrument_prep Instrument Preparation (Power on, Purge) start->instrument_prep background_scan Acquire Background Spectrum (Clean, empty ATR crystal) instrument_prep->background_scan sample_prep Place Sample on ATR Crystal (1-2 mg of solid) background_scan->sample_prep apply_pressure Apply Pressure (Ensure good contact) sample_prep->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan data_processing Data Processing (ATR correction, Baseline correction) sample_scan->data_processing analysis Spectral Analysis (Peak identification) data_processing->analysis end End analysis->end

References

Application Note: HPLC Purification of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid of the eudesmane class. Due to the complexity of natural product extracts and synthetic reaction mixtures, purification is a critical step to isolate this compound for further studies, such as structural elucidation, bioactivity screening, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such moderately polar compounds. This application note provides a detailed protocol for the preparative HPLC purification of this compound from a crude mixture.

Experimental Protocols

1. Sample Preparation

A crude extract or synthetic mixture containing the target compound is first prepared for HPLC analysis.

  • Dissolution: Dissolve the crude sample in a suitable solvent. Methanol or acetonitrile are recommended due to their compatibility with reversed-phase HPLC mobile phases.

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Concentration: The concentration of the sample should be optimized based on the crude purity. A typical starting concentration is 10-20 mg/mL.

2. HPLC System and Conditions

The following HPLC system and conditions are recommended as a starting point for the purification of this compound.

ParameterRecommended Setting
HPLC System Preparative HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water (HPLC grade)
Mobile Phase B Acetonitrile (HPLC grade)
Gradient 30-70% B over 40 minutes
Flow Rate 4.0 mL/min
Detection Wavelength 220 nm
Injection Volume 500 µL
Column Temperature 30 °C

3. Purification Workflow

The overall workflow for the purification process is outlined below.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post_hplc Post-Purification Sample_Dissolution Dissolve Crude Sample Sample_Filtration Filter Sample (0.45 µm) Sample_Dissolution->Sample_Filtration HPLC_Injection Inject Sample onto Prep-HPLC Sample_Filtration->HPLC_Injection Prepared Sample Fraction_Collection Collect Fractions Based on UV Signal HPLC_Injection->Fraction_Collection Purity_Analysis Analyze Purity of Fractions by Analytical HPLC Fraction_Collection->Purity_Analysis Collected Fractions Solvent_Evaporation Pool Pure Fractions & Evaporate Solvent Purity_Analysis->Solvent_Evaporation Pure Fractions Compound_Characterization Characterize Purified Compound Solvent_Evaporation->Compound_Characterization Purified Compound

Caption: Workflow for HPLC purification of this compound.

4. Post-Purification Analysis

After fraction collection, the purity of each fraction should be assessed.

  • Purity Check: Analyze the collected fractions using analytical HPLC with a similar but faster gradient to confirm the purity of the target compound.

  • Pooling and Evaporation: Pool the fractions containing the pure compound and remove the solvent using a rotary evaporator.

  • Structural Confirmation: Confirm the identity and structure of the purified compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Analytical HPLC Data of Crude and Purified Product

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude Mixture 12.56565
Purified Fraction 12.599.2>99

Table 2: Preparative HPLC Run Summary

ParameterValue
Sample Load 100 mg
Run Time 50 min
Collected Fractions 25
Target Fractions 12-15
Yield of Pure Compound 62 mg
Recovery 95.4%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the experimental stages and the expected outcomes.

Logical_Relationship cluster_input Input cluster_process Process cluster_output Output Crude_Mixture Crude Sample Mixture HPLC_Purification Preparative HPLC Crude_Mixture->HPLC_Purification Purified_Compound Pure this compound HPLC_Purification->Purified_Compound Impurities Separated Impurities HPLC_Purification->Impurities

Analytical Standards for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid natural product isolated from the roots of Euphorbia fischeriana.[1][2] As a member of the trinor-eudesmane class of compounds, it is of interest to researchers in natural product chemistry, pharmacology, and drug discovery for its potential biological activities. The availability of a well-characterized analytical standard is crucial for the accurate identification, quantification, and biological evaluation of this compound. These application notes provide detailed protocols for the quality control and analysis of this compound, as well as information on its potential biological context.

Physicochemical Data and Specifications

Analytical standards of this compound should conform to the following specifications. Data has been compiled from commercially available standards and public chemical databases.

ParameterSpecification
Chemical Name This compound
CAS Number 133369-42-3
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Appearance White to off-white solid
Purity (by HPLC) ≥98%
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Store at -20°C for long-term stability.

Experimental Protocols

The following protocols are recommended for the analysis of this compound. These methods are based on established analytical techniques for similar sesquiterpenoid compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of this compound analytical standards and for quantifying the compound in various matrices.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Standard Preparation Prepare a 1 mg/mL stock solution in acetonitrile. Dilute with mobile phase to a working concentration of 50 µg/mL.

Procedure:

  • Prepare the mobile phase and degas thoroughly.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • The purity is calculated based on the area percentage of the principal peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS provides a highly sensitive and selective method for the identification of this compound, particularly in complex mixtures such as plant extracts.

Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977B MSD or equivalent
Column Capillary column with a non-polar stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Oven Program Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Sample Preparation Dissolve the sample in a volatile solvent such as ethyl acetate. Derivatization with an agent like MSTFA may be necessary to improve volatility and chromatographic performance.

Procedure:

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the peak corresponding to this compound by its retention time and comparison of its mass spectrum with a reference spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for the unambiguous structural confirmation of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
NMR Spectrometer Bruker Avance III 500 MHz or equivalent
Solvent Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Sample Concentration 5-10 mg in 0.5 mL of deuterated solvent

Procedure:

  • Dissolve the sample in the appropriate deuterated solvent.

  • Acquire a full set of 1D and 2D NMR spectra.

  • Process and analyze the spectra to assign all proton and carbon signals and confirm the chemical structure.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and analysis of this compound from its natural source, Euphorbia fischeriana.

workflow cluster_extraction Extraction & Isolation cluster_analysis Analytical Characterization plant Euphorbia fischeriana (Roots) extraction Solvent Extraction (e.g., Acetone) plant->extraction partition Liquid-Liquid Partition extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography hplc_prep Preparative HPLC chromatography->hplc_prep pure_compound Pure Compound hplc_prep->pure_compound hplc_analysis Purity Check (HPLC-UV) pure_compound->hplc_analysis QC gcms_analysis Identification (GC-MS) pure_compound->gcms_analysis ID nmr_analysis Structure Elucidation (NMR) pure_compound->nmr_analysis Structure data Analytical Data hplc_analysis->data gcms_analysis->data nmr_analysis->data

Caption: General workflow for isolation and analysis.

Potential Signaling Pathway

While the specific biological activities of this compound are not yet fully characterized, extracts of Euphorbia fischeriana have been shown to modulate the PI3K/Akt signaling pathway.[3] Furthermore, related sesquiterpenoids are known to interact with inflammatory pathways. The diagram below illustrates a plausible signaling cascade that could be investigated for this compound.

signaling_pathway compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one receptor Cell Surface Receptor (Hypothetical) compound->receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Phosphorylation downstream Downstream Effectors (e.g., mTOR, NF-κB) akt->downstream Modulation response Cellular Response (e.g., Apoptosis, Anti-inflammation) downstream->response

Caption: Hypothetical signaling pathway.

Conclusion

These application notes provide a framework for the analytical characterization of this compound. The detailed protocols for HPLC, GC-MS, and NMR will enable researchers to accurately identify and quantify this compound, ensuring data quality and reproducibility in further scientific investigations. The provided diagrams offer a visual representation of the experimental workflow and potential biological relevance of this natural product.

References

Application Notes & Protocols: Screening for Anti-inflammatory Activity of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid natural product that has been isolated from the roots of Euphorbia fischeriana.[1] Eudesmane-type sesquiterpenoids are a class of natural products known for their structural diversity and a wide range of biological activities, including anti-inflammatory, cytotoxic, and antibacterial properties.[2] Given the established anti-inflammatory potential within this chemical class, it is of significant interest to systematically evaluate the anti-inflammatory activity of this compound.

These application notes provide a comprehensive framework for screening the anti-inflammatory potential of "this compound," hereafter referred to as the "test compound." The protocols described herein cover both in vitro and in vivo models to assess efficacy and elucidate potential mechanisms of action.

Experimental Workflow

The proposed screening cascade for the test compound is designed to progress from broad initial assessments to more specific mechanistic studies. This approach allows for a cost-effective and scientifically rigorous evaluation.

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Mechanism of Action a Cytotoxicity Assay (MTT) b NO Production Assay (LPS-stimulated RAW 264.7) a->b c Pro-inflammatory Cytokine Assay (TNF-α, IL-6, IL-1β) b->c e Carrageenan-Induced Paw Edema Model b->e d Protein Denaturation Assay c->d g Western Blot Analysis (NF-κB, MAPK pathways) e->g f Histamine/Serotonin-Induced Paw Edema Model h Gene Expression Analysis (qRT-PCR) NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκBα IKK->IkB P Proteasome Proteasome IkB->Proteasome Degradation p50 p50 p50->IkB p50_n p50 p50->p50_n p65 p65 p65->IkB p65_n p65 p65->p65_n Translocation DNA DNA Genes Pro-inflammatory Gene Transcription DNA->Genes p50_n->DNA p65_n->DNA Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Test_Compound Test Compound Test_Compound->IKK Inhibition? MAPK_Pathway cluster_0 MAPK Cascade Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) MAP3K MAPKKK (e.g., TAK1, MEKK1) Stimuli->MAP3K Test_Compound Test Compound Test_Compound->MAP3K Inhibition? MAP2K MAPKK (MKK3/6, MKK4/7, MEK1/2) MAP3K->MAP2K P MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK P AP1 AP-1 MAPK->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes

References

Application Notes and Protocols for Determining the Antimicrobial Activity of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid natural product that has been isolated from various plant sources, including those of the Euphorbia genus.[1][2] Natural products are a rich source of novel bioactive compounds, and sesquiterpenoids, in particular, have demonstrated a wide range of biological activities. While the antimicrobial properties of this specific compound are not extensively documented in publicly available literature, related compounds have shown weak antibacterial activity.[3] These application notes provide a comprehensive framework for researchers to systematically evaluate the antimicrobial potential of this compound.

The following sections detail standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound. These protocols are based on widely accepted methods for antimicrobial susceptibility testing of natural products and are intended to provide a robust starting point for investigation.

Data Presentation: A Template for Your Findings

Due to the limited availability of specific antimicrobial data for this compound, the following table is presented as a template for organizing and presenting experimental findings. Researchers should populate this table with their own quantitative data as it is generated.

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)Positive ControlControl MIC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Gentamicin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 90028Amphotericin B
[Other...]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound. The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., ATCC reference strains)

  • Positive control antibiotics (e.g., gentamicin, vancomycin, amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).

  • Preparation of Microorganism Inoculum:

    • From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast), suspend several colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilutions in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound's stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the compound.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only broth.

    • Positive Control: A row with a known antibiotic undergoing serial dilution and inoculation.

    • Solvent Control: A well containing the highest concentration of the solvent used and the microbial inoculum.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC test to determine the lowest concentration of the antimicrobial agent that kills the microorganism.

Materials:

  • Results from the MIC assay

  • Agar plates (e.g., Mueller-Hinton Agar, Tryptic Soy Agar)

  • Sterile pipette or inoculating loop

  • Incubator

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) from each well.

  • Spot-inoculate the aliquot onto a fresh agar plate.

  • Incubate the agar plates under the same conditions as the initial incubation.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Compound Prepare Stock Solution of This compound SerialDilution Perform Serial Dilutions in 96-well Plate Compound->SerialDilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate the Plate Inoculate->Incubate ReadMIC Determine MIC (Visual/Spectrophotometric) Incubate->ReadMIC SpotPlate Spot Plate from Clear Wells onto Agar ReadMIC->SpotPlate For wells with no growth IncubateAgar Incubate Agar Plates SpotPlate->IncubateAgar ReadMBC Determine MBC IncubateAgar->ReadMBC

Caption: Workflow for Antimicrobial Susceptibility Testing.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the public domain regarding the signaling pathways affected by this compound or its precise mechanism of antimicrobial action. Should initial screening indicate significant antimicrobial activity, further studies would be warranted. These could include:

  • Cell Membrane Integrity Assays: To determine if the compound disrupts the microbial cell membrane.

  • DNA and Protein Synthesis Inhibition Assays: To investigate if the compound interferes with essential cellular processes.

  • Enzyme Inhibition Assays: To identify specific microbial enzymes that may be targeted by the compound.

The following diagram illustrates a hypothetical workflow for investigating the mechanism of action.

Mechanism_of_Action_Workflow cluster_primary Primary Mechanism Screening cluster_secondary Target Identification & Validation ActiveCompound Active Compound Identified (e.g., from MIC/MBC) Membrane Cell Membrane Integrity Assay ActiveCompound->Membrane DNA_Protein DNA/Protein Synthesis Inhibition Assay ActiveCompound->DNA_Protein Enzyme Enzyme Activity Screening ActiveCompound->Enzyme TargetID Identify Specific Target (e.g., Enzyme) Enzyme->TargetID BindingAssay Binding Affinity Assay TargetID->BindingAssay PathwayAnalysis Metabolic/Signaling Pathway Analysis TargetID->PathwayAnalysis

Caption: Investigating the Mechanism of Action.

References

Application Notes & Protocols: In Vitro Evaluation of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid that has been isolated from the roots of Euphorbia fischeriana[1]. The broader class of eudesmane sesquiterpenoids has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects[2][3][4][5]. Eudesmane-type sesquiterpenoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)[2][3][6]. Furthermore, certain eudesmane sesquiterpenoids have exhibited cytotoxic and anti-proliferative activity against various cancer cell lines, often by inducing apoptosis[4][5].

These application notes provide a comprehensive in vitro experimental design to investigate the potential anti-inflammatory and anti-cancer properties of this compound.

Hypothesized Signaling Pathway

Based on the activities of related eudesmane sesquiterpenoids, it is hypothesized that this compound may inhibit the NF-κB signaling pathway, a key regulator of inflammation.

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one Compound->IKK Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow

The overall experimental workflow is designed to first assess the cytotoxic effects of the compound, followed by specific assays to evaluate its anti-inflammatory and anti-cancer activities.

Experimental Workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Biological Activity Assessment cluster_phase3 Phase 3: Mechanism of Action start Start cytotoxicity_raw Cytotoxicity Assay (RAW 264.7) start->cytotoxicity_raw cytotoxicity_cancer Cytotoxicity Assay (Cancer & Normal Cell Lines) start->cytotoxicity_cancer anti_inflammatory Anti-inflammatory Assays cytotoxicity_raw->anti_inflammatory anti_cancer Anti-cancer Assays cytotoxicity_cancer->anti_cancer moa_inflammation Mechanism of Action (NF-κB Pathway) anti_inflammatory->moa_inflammation moa_cancer Mechanism of Action (Apoptosis & Cell Cycle) anti_cancer->moa_cancer end Data Analysis & Conclusion moa_inflammation->end moa_cancer->end

Caption: Overall experimental workflow.

Part 1: Anti-inflammatory Activity

Cell Viability Assay

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)100
1
5
10
25
50
100
Nitric Oxide (NO) Production Assay

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Assay: Collect 100 µL of the cell culture supernatant from each well.

  • Reagent Addition: Add 100 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

TreatmentConcentration (µM)NO Concentration (µM)% Inhibition
Control--
LPS (1 µg/mL)-0
Compound + LPS[Conc. 1]
Compound + LPS[Conc. 2]
Compound + LPS[Conc. 3]
Western Blot Analysis for iNOS and COX-2

Protocol:

  • Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the compound, then stimulate with LPS as described above.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against iNOS, COX-2, and β-actin (loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL detection system.

  • Densitometry: Quantify band intensities using image analysis software.

Data Presentation:

TreatmentiNOS Expression (Relative to Control)COX-2 Expression (Relative to Control)
Control1.01.0
LPS (1 µg/mL)
Compound + LPS

Part 2: Anti-cancer Activity

Cytotoxicity Assay (IC₅₀ Determination)

Protocol:

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HL-60) and a non-cancerous cell line (e.g., MCF-10A, BEAS-2B).

  • Procedure: Follow the MTT assay protocol as described in section 1.1.

  • IC₅₀ Calculation: Determine the half-maximal inhibitory concentration (IC₅₀) by plotting a dose-response curve.

Data Presentation:

Cell LineIC₅₀ (µM)
MCF-7
MDA-MB-231
A549
HL-60
MCF-10A
Cell Proliferation Assay (BrdU Assay)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate.

  • Treatment: Treat cells with the compound at concentrations below the IC₅₀ value for 24, 48, and 72 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Assay Procedure: Follow the manufacturer's protocol for the BrdU cell proliferation ELISA kit.

  • Measurement: Measure the absorbance at 450 nm.

Data Presentation:

Treatment24h Proliferation (%)48h Proliferation (%)72h Proliferation (%)
Control100100100
Compound [Conc. 1]
Compound [Conc. 2]
Apoptosis Assay (Annexin V-FITC/PI Staining)

Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer.

  • Antibody Incubation: Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation:

TreatmentViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrotic Cells (%)
Control
Compound

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and cell lines. All experiments should be performed with appropriate controls.

References

Application Notes and Protocols for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid natural product that has been isolated from the roots of Euphorbia fischeriana. This plant has a history of use in traditional medicine for various ailments, and its chemical constituents, particularly diterpenoids, have been the subject of extensive research for their potential anticancer properties. While many compounds from Euphorbia fischeriana have demonstrated cytotoxic effects against various cancer cell lines, specific biological activity data for this compound in the context of cancer research is not available in the public domain.

This document is intended to serve as a foundational guide for researchers initiating studies on the potential anticancer activities of this compound. In the absence of specific published data for this compound, the protocols and methodologies outlined below are based on standardized and widely accepted assays used to evaluate the anticancer potential of novel chemical entities. The proposed signaling pathways for investigation are based on the known mechanisms of other sesquiterpenoids and compounds isolated from Euphorbia fischeriana.

Data Presentation

As of the date of this document, there is no publicly available quantitative data on the anticancer activity of this compound. The following table is provided as a template for researchers to populate with their experimental findings.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) after 48hIC50 (µM) after 72hNotes
MCF-7 Breast AdenocarcinomaData to be determinedData to be determinedEstrogen receptor-positive
MDA-MB-231 Breast AdenocarcinomaData to be determinedData to be determinedTriple-negative
A549 Lung CarcinomaData to be determinedData to be determinedNon-small cell lung cancer
HCT116 Colon CarcinomaData to be determinedData to be determinedColorectal cancer
HeLa Cervical AdenocarcinomaData to be determinedData to be determinedHuman papillomavirus-related
PC-3 Prostate AdenocarcinomaData to be determinedData to be determinedAndrogen-independent

IC50: The concentration of an inhibitor that is required for 50% inhibition of an intended biological or biochemical function.

Experimental Protocols

The following are detailed protocols for foundational experiments to assess the anticancer properties of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (specific to each cell line)

  • 96-well cell culture plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final solvent concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubate the plates for 48 and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to determine if the cytotoxic effect of this compound is due to the induction of apoptosis.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

The following diagrams represent hypothetical signaling pathways and experimental workflows that could be investigated for this compound, based on the activities of similar compounds.

G cluster_0 Hypothetical Signaling Pathway for Apoptosis Induction Compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bax ↑ Bax Compound->Bax Bcl2 ↓ Bcl-2 Compound->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

G cluster_1 Experimental Workflow for Anticancer Evaluation Start Start: Select Cancer Cell Lines MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle WesternBlot Western Blotting (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot End End: Data Analysis & Conclusion WesternBlot->End

Caption: Workflow for evaluating the anticancer potential of the compound.

Conclusion

While this compound is a known natural product, its potential as a cancer therapeutic agent remains unexplored. The protocols and conceptual frameworks provided herein offer a starting point for the systematic investigation of this compound's biological activities. Future research should focus on executing these foundational experiments to generate the crucial data needed to understand its efficacy and mechanism of action against cancer cells. The broader chemical family of sesquiterpenoids has shown promise in cancer research, suggesting that this compound is a worthy candidate for further study.

Unveiling the Therapeutic Potential of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one: Application Notes and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid natural product isolated from the roots of Euphorbia fischeriana.[1] This plant, a perennial herb found in regions of China, has a long history in traditional medicine for treating a variety of ailments, including cancer, edema, and tuberculosis.[2] Modern phytochemical investigations have revealed that Euphorbia fischeriana is a rich source of bioactive compounds, primarily diterpenoids and sesquiterpenoids, which have demonstrated significant pharmacological activities.[3][4]

While direct and extensive research on the therapeutic applications of this compound is currently limited in publicly accessible scientific literature, the well-documented biological activities of other compounds isolated from Euphorbia fischeriana provide a strong rationale for investigating its potential as a therapeutic agent. This document provides an overview of the known information and outlines detailed protocols for assessing the biological activity of this and related compounds, drawing from established methodologies used for other constituents of Euphorbia fischeriana.

Therapeutic Context: Bioactive Compounds from Euphorbia fischeriana

Research into the chemical constituents of Euphorbia fischeriana has led to the isolation of numerous compounds with potent biological activities, primarily in the areas of oncology and inflammation. The predominant focus has been on diterpenoids, which have shown significant cytotoxic effects against various cancer cell lines.[2][5][6] This provides a valuable framework for evaluating the potential of sesquiterpenoids like this compound.

Data Presentation: Cytotoxic Activity of Compounds from Euphorbia fischeriana

The following table summarizes the cytotoxic activities (IC50 values) of representative compounds isolated from Euphorbia fischeriana against various human cancer cell lines. This data serves as a benchmark for designing and interpreting experiments on this compound.

Compound NameCompound ClassCancer Cell LineIC50 (µM)Reference
Euphonoid Hent-Abietane DiterpenoidC4-2B (Prostate Cancer)4.16 ± 0.42[6]
Euphonoid Hent-Abietane DiterpenoidC4-2B/ENZR (Prostate Cancer)5.74 ± 0.45[6]
Euphonoid Ient-Abietane DiterpenoidC4-2B (Prostate Cancer)4.89 ± 0.51[6]
Euphonoid Ient-Abietane DiterpenoidC4-2B/ENZR (Prostate Cancer)5.23 ± 0.38[6]
Compound 3 (Unnamed)DiterpenoidHeLa (Cervical Cancer)21.28 ± 2.21[5]
Compound 3 (Unnamed)DiterpenoidHepG2 (Liver Cancer)5.53 ± 0.86[5]
Compound 3 (Unnamed)DiterpenoidMCF-7 (Breast Cancer)15.76 ± 1.54[5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound, based on methodologies cited in the literature for other natural products.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Induction Analysis (Western Blot for Bcl-2 and Bax)

This protocol assesses whether the cytotoxic effect of a compound is mediated through the induction of apoptosis by examining the expression of key regulatory proteins.

Materials:

  • Human cancer cell line (e.g., HepG2)

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound for 24-48 hours.

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to the β-actin loading control. A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol evaluates the potential anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with different concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve of sodium nitrite. A reduction in nitrite concentration indicates inhibition of NO production.

Visualizations

Logical Workflow for Evaluating Therapeutic Potential

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Anti-inflammatory Activity Assessment cluster_3 In Vivo Efficacy and Toxicity A Isolation of this compound B In Vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) A->B C Apoptosis Induction Analysis (e.g., Western Blot for Bcl-2/Bax) B->C D Cell Cycle Analysis B->D F In Vitro Anti-inflammatory Assay (e.g., NO Production in Macrophages) B->F G Animal Model of Cancer C->G E Signaling Pathway Modulation (e.g., NF-κB, MAPK) H Animal Model of Inflammation F->H I Toxicology Studies G->I H->I

Caption: A logical workflow for the preclinical evaluation of this compound.

Hypothesized Apoptosis Induction Pathway

G A This compound B Cancer Cell A->B C Mitochondrial Stress B->C D Bcl-2 (Anti-apoptotic) C->D Downregulation E Bax (Pro-apoptotic) C->E Upregulation F Caspase Activation D->F E->F G Apoptosis F->G

Caption: A hypothesized signaling pathway for apoptosis induction by a bioactive compound.

Conclusion

While specific therapeutic data for this compound is not yet widely available, its origin from the medicinally significant plant Euphorbia fischeriana suggests its potential as a bioactive molecule. The protocols and data presented here offer a comprehensive framework for researchers to systematically investigate its cytotoxic and anti-inflammatory properties. Further studies are warranted to elucidate the specific mechanisms of action and to determine the full therapeutic potential of this and other related sesquiterpenoids.

References

Troubleshooting & Optimization

Technical Support Center: 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: What are the initial recommended solvents for dissolving this compound for in vitro assays?

For initial stock solutions, it is recommended to use a water-miscible organic solvent. The most common choice for hydrophobic compounds in biological assays is dimethyl sulfoxide (DMSO).[2] Other potential co-solvents include ethanol, methanol, and dimethylformamide (DMF).[2][3] It is critical to prepare a high-concentration stock solution in the organic solvent and then dilute it into your aqueous assay buffer.

Q3: My compound is precipitating when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.

  • Optimize the co-solvent concentration: While high concentrations of organic solvents can be toxic to cells, you might be able to slightly increase the percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO) in your final assay medium, provided you run appropriate vehicle controls to check for toxicity.

  • Use a different co-solvent: Some compounds may be more soluble in other water-miscible solvents like ethanol or DMF.[2]

  • Incorporate solubilizing agents: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility.

  • pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact solubility.[3]

Q4: Are there advanced formulation strategies to improve the aqueous solubility of this compound?

Yes, several advanced techniques can be employed to enhance the solubility of hydrophobic compounds for both in vitro and in vivo studies:

  • Co-solvency: This involves using a mixture of water and a water-miscible solvent to increase solubility.[4]

  • Micellar Solubilization: The use of surfactants or block copolymers like Poly(ethylene glycol)-block-poly(lactide-co-glycolide) (PEG-PLGA) can form micelles that encapsulate the hydrophobic compound, increasing its apparent water solubility.[5]

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Particle Size Reduction: For in vivo formulations, reducing the particle size of the compound through techniques like micronization or nanocrystal formation can improve the dissolution rate and bioavailability.[3]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Inconsistent results can often be traced back to poor solubility and precipitation of the test compound.

Troubleshooting Steps:

  • Visual Inspection: Before each experiment, visually inspect your final compound solution for any signs of precipitation (cloudiness, particles).

  • Solubility Confirmation: Perform a simple solubility test by preparing the highest intended concentration of your compound in the final assay buffer. Allow it to sit for a period equivalent to your experiment's duration and then check for precipitation.

  • Vehicle Control: Always include a vehicle control (the solvent used for the stock solution diluted to the same final concentration) in your experiments to ensure that the solvent itself is not causing any biological effects.

Issue 2: Difficulty preparing a stable stock solution.

If the compound is not readily dissolving in the initial organic solvent, consider the following:

Troubleshooting Steps:

  • Gentle Warming: Warming the solution gently (e.g., to 37°C) can aid in dissolution. However, be cautious about potential compound degradation at higher temperatures.

  • Sonication: Using a sonicator can help break up compound aggregates and facilitate dissolution.

  • Solvent Selection: If DMSO is not effective, try other organic solvents such as ethanol, DMF, or a mixture of solvents.

Data Presentation

Table 1: Common Solvents for Initial Solubility Testing of Hydrophobic Compounds

SolventTypeTypical Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO)Water-miscible organic10-50 mMWidely used for in vitro assays; can have cellular effects at higher concentrations.[2]
EthanolWater-miscible organic10-50 mMGood alternative to DMSO; can also have biological effects.
Dimethylformamide (DMF)Water-miscible organic10-50 mMAnother alternative to DMSO.[2]
ChloroformNon-polar organicN/A for aqueous assaysUseful for initial dissolution and characterization.[1]
DichloromethaneNon-polar organicN/A for aqueous assaysSimilar to chloroform.[1]

Table 2: Strategies for Enhancing Aqueous Solubility

StrategyMechanismKey Considerations
Co-solvency Reduces the polarity of the solvent system.[4]The concentration of the co-solvent must be compatible with the biological system.
pH Adjustment Ionizes the compound, increasing its interaction with water.[3]Requires the compound to have an ionizable functional group. The final pH must be within the viable range for the assay.
Surfactants/Micelles Encapsulate the hydrophobic compound in micelles.[5]The critical micelle concentration (CMC) of the surfactant must be reached. The surfactant itself should not interfere with the assay.
Cyclodextrins Form inclusion complexes with the hydrophobic molecule.The size of the cyclodextrin cavity must be appropriate for the compound.

Experimental Protocols

Protocol 1: General Workflow for Solubility Assessment

This protocol outlines a general procedure for determining the approximate solubility of this compound in a buffered aqueous solution.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a High-Concentration Stock Solution: Accurately weigh a small amount of the compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 50 mM).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the aqueous buffer of choice. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions and below a level that affects the assay (typically ≤ 0.5%).

  • Equilibration: Incubate the solutions at the desired experimental temperature for a set period (e.g., 2 hours) to allow them to equilibrate.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20-30 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

  • Determine Solubility Limit: The highest concentration at which no pellet is observed and the measured concentration in the supernatant matches the nominal concentration is the approximate solubility limit under those conditions.

Visualizations

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow start Start: Compound Precipitation in Aqueous Buffer q1 Is the final compound concentration as low as possible? start->q1 s1 Reduce final concentration q1->s1 No q2 Is the co-solvent (e.g., DMSO) concentration optimized and non-toxic? q1->q2 Yes a1_yes Yes a1_no No s1->q2 end_success Success: Compound Solubilized s1->end_success s2 Adjust co-solvent concentration (e.g., 0.1% to 0.5%) and run vehicle controls q2->s2 No q3 Have alternative co-solvents (e.g., Ethanol, DMF) been tested? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s2->end_success s3 Test alternative co-solvents q3->s3 No s4 Consider advanced formulation (e.g., cyclodextrins, surfactants) q3->s4 Yes a3_yes Yes a3_no No s3->s4 s3->end_success s4->end_success end_fail Further formulation development required s4->end_fail If unsuccessful

Caption: A flowchart for troubleshooting solubility issues.

Formulation_Decision_Pathway Formulation Decision Pathway for Hydrophobic Compounds start Start: Need to improve aqueous solubility q1 Is the compound ionizable? start->q1 s1 Adjust pH of the buffer q1->s1 Yes q2 Is a simple co-solvent system sufficient? q1->q2 No s1->q2 s2 Use DMSO, Ethanol, or PEG q2->s2 Yes q3 Is the application for in vivo studies? q2->q3 No end_formulation Optimized Formulation s2->end_formulation s3 Use cyclodextrins or surfactants (e.g., Tween, Cremophor) q3->s3 No (for in vitro) s4 Consider lipid-based formulations (e.g., liposomes, nanoemulsions) or particle size reduction q3->s4 Yes s3->end_formulation s4->end_formulation

Caption: Decision pathway for selecting a formulation strategy.

References

Technical Support Center: Maximizing Yield of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the extraction of "4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one," a sesquiterpenoid found in the roots of Euphorbia fischeriana.[1][2] This resource offers detailed troubleshooting, frequently asked questions, comparative data on extraction methods, and standardized protocols to enhance yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the extraction and purification of eudesmane-type sesquiterpenoids.

Question 1: My final yield of the target compound is extremely low. What are the most likely causes?

Answer: Low yield is a frequent issue in natural product extraction. Several factors, from the raw material to the final purification steps, can be responsible. Consider the following:

  • Plant Material Quality: The concentration of sesquiterpenoids can vary based on the plant's geographical origin, harvest time, and storage conditions. Ensure you are using high-quality, properly identified raw material (Euphorbia fischeriana roots).

  • Inappropriate Solvent Selection: The polarity of your extraction solvent is critical. Eudesmane sesquiterpenoids are typically of medium polarity. Using a solvent that is too polar (e.g., pure methanol) or too non-polar (e.g., hexane) can result in inefficient extraction. A combination or sequential extraction with solvents of varying polarities (e.g., ethanol, followed by partitioning with ethyl acetate) is often more effective.[3]

  • Insufficient Extraction Time or Temperature: The extraction process may be incomplete. While higher temperatures can increase solubility and diffusion, excessive heat can degrade thermolabile compounds.[3] Optimization of both time and temperature is crucial.

  • Particle Size: The solvent needs to effectively penetrate the plant matrix. If the particle size of the ground roots is too large, extraction will be inefficient. Conversely, if it is too fine, it can lead to difficulties during filtration.[3]

  • Losses During Workup and Purification: Significant amounts of the compound can be lost during liquid-liquid extraction (e.g., due to emulsion formation), solvent removal (if the compound is volatile), and chromatography.[4]

Question 2: I am observing a complex mixture of compounds in my crude extract, making purification difficult. How can I improve the selectivity of my extraction?

Answer: Improving selectivity involves targeting the physicochemical properties of the desired compound while minimizing the co-extraction of impurities.

  • Sequential Extraction: Instead of a single solvent, perform a sequential extraction starting with a non-polar solvent like hexane to remove oils and lipids. Then, proceed with a medium-polarity solvent like ethyl acetate or dichloromethane to extract the target sesquiterpenoids.[1][3]

  • Supercritical Fluid Extraction (SFE): SFE using carbon dioxide (CO₂) is a highly selective modern technique. By modifying pressure and temperature, or by adding a co-solvent like ethanol, you can finely tune the solvent properties to target specific compounds. SFE also has the advantage of leaving no residual organic solvent.

  • Solid-Phase Extraction (SPE): Before proceeding to column chromatography, you can use SPE cartridges to perform a preliminary cleanup of the crude extract, removing highly polar or non-polar impurities.

Question 3: My column chromatography separation is poor, with overlapping fractions. What can I do to improve resolution?

Answer: Poor resolution in column chromatography can be addressed by adjusting several parameters:

  • Stationary Phase: Ensure you are using the correct stationary phase. Silica gel is standard for separating medium-polarity compounds like sesquiterpenoids. If issues persist, consider using a different adsorbent like alumina or a bonded-phase silica (e.g., C18) for reversed-phase chromatography.

  • Mobile Phase (Eluent): The polarity of the eluent system is the most critical factor. If peaks are eluting too quickly and are bunched together, your solvent system is too polar. If they are not moving off the column, it is not polar enough. Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).[3] Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand.

  • Column Loading and Dimensions: Do not overload the column. The amount of crude extract should typically be 1-5% of the weight of the stationary phase. A longer, thinner column will generally provide better resolution than a short, wide one.

Question 4: The compound appears to be degrading during the extraction process. How can I prevent this?

Answer: Degradation is often caused by excessive heat, exposure to light, or acidic/basic conditions.

  • Reduce Temperature: Employ extraction methods that operate at or near room temperature, such as maceration or ultrasound-assisted extraction (UAE). If using methods like Soxhlet or reflux, ensure the temperature does not exceed the stability limits of the compound.[5]

  • Protect from Light: Store extracts and fractions in amber-colored vials or protect them from light, as some compounds are photosensitive.

  • Control pH: The pH of the extraction medium can influence compound stability. Unless a specific pH is required to protonate or deprotonate the molecule, it is generally best to work under neutral conditions.

  • Work Quickly: Minimize the time between extraction and final purification. Store intermediate samples at low temperatures (-20°C) if delays are unavoidable.[4]

Data Presentation: Comparison of Extraction Techniques

The choice of extraction method significantly impacts yield, efficiency, and resource consumption. Modern techniques often provide higher yields in shorter times compared to conventional methods.

Table 1: Quantitative Comparison of Common Sesquiterpenoid Extraction Methods

Extraction Technique Typical Yield (% w/w of Dry Material) Extraction Time Solvent Consumption Key Advantages Key Disadvantages
Soxhlet Extraction Varies (e.g., ~1-10%) 6 - 24 hours High Exhaustive extraction Time-consuming, potential for thermal degradation
Maceration Lower than Soxhlet 1 - 7 days High Simple, minimal equipment Very time-consuming, potentially incomplete
Ultrasound-Assisted Extraction (UAE) Often higher than maceration 30 - 60 minutes Reduced Fast, efficient, reduced temperatures Potential for compound degradation from cavitation
Microwave-Assisted Extraction (MAE) Comparable or higher than UAE 15 - 45 minutes Reduced Very fast, high efficiency Requires specialized equipment, potential for localized overheating

| Supercritical Fluid Extraction (SFE) | Varies (e.g., ~0.1-2%) | 1 - 4 hours | Low (CO₂) | High selectivity, no solvent residue | High initial equipment cost |

Note: Yields are highly dependent on the specific plant material and target compound. The data presented is a general comparison based on typical outcomes for sesquiterpenoids.

Experimental Protocols

This section provides a detailed methodology for the extraction and purification of this compound.

Protocol 1: General Extraction and Purification Workflow
  • Preparation of Plant Material:

    • Obtain dried roots of Euphorbia fischeriana.

    • Grind the roots into a moderately fine powder (e.g., 20-40 mesh) to increase the surface area for extraction.

  • Solvent Extraction (Sequential Maceration):

    • Macerate the powdered root material (e.g., 100 g) with n-hexane (e.g., 500 mL) for 24 hours at room temperature with occasional agitation. This step removes non-polar lipids and oils.

    • Filter the mixture and discard the hexane extract (or save for other analysis). Air-dry the plant residue.

    • Macerate the defatted plant material with 95% ethanol (e.g., 500 mL) for 48 hours at room temperature with agitation.

    • Filter the mixture and collect the ethanol extract. Repeat the ethanol extraction on the plant residue two more times to ensure exhaustive extraction.

    • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in distilled water (e.g., 200 mL).

    • Transfer the aqueous suspension to a separatory funnel and partition it sequentially with solvents of increasing polarity, such as dichloromethane and then ethyl acetate (e.g., 3 x 200 mL each).

    • Collect the ethyl acetate fraction, as eudesmane sesquiterpenoids are often found in this fraction.[3]

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final crude extract for purification.

  • Purification by Column Chromatography:

    • Prepare a silica gel (e.g., 200-300 mesh) column using a non-polar solvent like hexane.

    • Adsorb the crude ethyl acetate extract onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane:EtOAc from 95:5 to 50:50).

    • Collect fractions (e.g., 10-20 mL each) and monitor their composition using Thin-Layer Chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent with heating).

    • Combine fractions containing the compound of interest (based on Rf value) and concentrate them.

  • Final Purification (Optional):

    • If necessary, perform a final purification step on the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Visualizations: Workflows and Signaling Pathways

Extraction and Purification Workflow

The following diagram illustrates the logical steps from raw plant material to the purified compound.

G A Dried Plant Material (Euphorbia fischeriana roots) B Grinding A->B C Powdered Material B->C D Solvent Extraction (e.g., Ethanol Maceration) C->D E Crude Extract D->E F Solvent Partitioning (Liquid-Liquid Extraction) E->F G Semi-Purified Fraction (e.g., Ethyl Acetate) F->G H Column Chromatography (Silica Gel) G->H I Collected Fractions H->I J TLC Analysis I->J K Combined Fractions J->K Pool Fractions L Final Purification (e.g., Prep-HPLC) K->L M Pure Compound L->M G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS / TNF-α ikk IKK Complex lps->ikk Activates ikb IκBα ikk->ikb Phosphorylates (P) nfkb NF-κB (p50/p65) ikb->nfkb Degradation releases ikb_nfkb IκBα-NF-κB (Inactive Complex) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->ikk dna DNA nfkb_nuc->dna Binds to genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) dna->genes Transcription compound Eudesmane Sesquiterpenoids compound->ikk Inhibits compound->ikb Inhibits Degradation

References

Technical Support Center: 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the stability and proper storage of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, a sesquiterpenoid compound. Please consult this document to ensure the integrity of your sample and the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to maintain the compound's purity and activity. Recommendations vary based on whether the compound is in solid form or dissolved in a solvent.[1][2]

Q2: How long can I store the compound?

A2: The shelf-life depends on the storage conditions. For optimal stability, adhere to the temperature guidelines summarized in the data table below. If storing a solution at -20°C for over a month, it is best practice to re-verify its efficacy before use.[1]

Q3: What solvents are recommended for this compound?

A3: this compound is soluble in several organic solvents. Recommended options include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2]

Q4: My experiment is giving inconsistent results. Could the compound have degraded?

A4: Yes, inconsistent results can be a sign of compound degradation. Sesquiterpenoids can be sensitive to factors like improper temperature, light exposure, and repeated freeze-thaw cycles.[1] Visually inspect your sample for any changes in color or clarity. We recommend performing a purity check using a suitable analytical method like HPLC or TLC (see Experimental Protocols).

Q5: How should I handle the compound upon receiving it?

A5: After receiving the product, which may have been inverted during shipping, gently shake the vial to ensure the powder settles at the bottom. If the product is in liquid form, a brief centrifugation at 200-500 RPM will gather the solution at the bottom of the vial.[2] Before opening, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[2]

Q6: What are the potential degradation pathways for this compound?

A6: While specific degradation pathways for this exact molecule are not extensively documented, compounds of this class (sesquiterpenoids with hydroxyl, ketone, and alkene functional groups) are susceptible to:

  • Oxidation: The hydroxyl group and allylic positions can be prone to oxidation.

  • Isomerization: The double bond may shift under acidic or thermal stress.

  • Photodegradation: Exposure to UV light can induce unwanted reactions.

Data Presentation

Table 1: Recommended Storage Conditions & Shelf-Life
FormStorage TemperatureShelf-LifeRecommended Practices
Powder -20°CUp to 3 years[1]Keep tightly sealed in a desiccator.
4°C (or 2-8°C)Up to 2 years[1][2]Suitable for short to medium-term storage.
In Solvent -80°CUp to 6 months[1]Prepare aliquots to avoid freeze-thaw cycles.
-20°CUp to 1 month[1] (or 2 weeks[2])Re-confirm efficacy if stored longer.

Experimental Protocols

Protocol 1: Stability Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the stability of your compound over time.

Objective: To quantify the purity of this compound and detect potential degradation products.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or Acetonitrile).

    • Create a series of dilutions from the stock to generate a calibration curve.

  • Sample Preparation (Time-Zero):

    • Dissolve a precisely weighed amount of the compound to prepare a test solution at the same concentration as the highest standard.

    • Analyze this sample immediately to establish the initial purity (t=0).

  • Incubation:

    • Store aliquots of the test solution under desired stress conditions (e.g., 4°C, room temperature, exposed to light).

    • Store a control aliquot under recommended conditions (-80°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 24h, 48h, 1 week, 2 weeks), retrieve a stressed sample and the control.

    • Allow samples to equilibrate to room temperature.

    • Analyze by HPLC.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the peak area of the main compound in the stressed samples to the t=0 sample and the control.

    • Calculate the percentage of remaining compound.

    • Observe the chromatogram for the appearance of new peaks, which indicate degradation products.

Visualizations

G Diagram 1: Troubleshooting Compound Instability start Inconsistent Experimental Results Observed check_sample Visually Inspect Sample (Color, Clarity) start->check_sample is_changed Is Sample Appearance Altered? check_sample->is_changed check_purity Perform Purity Check (e.g., HPLC, TLC) is_changed->check_purity Yes review_handling Review Handling & Storage Protocols for Errors is_changed->review_handling No is_degraded Is Purity <95% or Degradants Present? check_purity->is_degraded discard Discard Sample and Use a Fresh Aliquot is_degraded->discard Yes continue_exp Compound is Likely Stable. Troubleshoot Other Experimental Parameters. is_degraded->continue_exp No discard->review_handling review_handling->continue_exp G Diagram 2: Experimental Workflow for Stability Testing prep 1. Prepare Stock & Test Solutions t0 2. Analyze Time-Zero (t=0) Sample via HPLC prep->t0 store 3. Store Aliquots under Varied Stress Conditions (Temp, Light) & Control (-80°C) t0->store timepoints 4. Retrieve Samples at Defined Time Points store->timepoints analyze 5. Analyze via HPLC timepoints->analyze compare 6. Compare Chromatograms to t=0 and Control analyze->compare report 7. Quantify Degradation & Identify New Peaks compare->report

References

"4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one" NMR signal assignment challenges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the precise structure of complex organic molecules is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, yet the spectra of structurally intricate molecules like "4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one," a sesquiterpenoid of the eudesmane class, often present significant signal assignment challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR analysis of this and similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR signals in the aliphatic region (1.0-2.5 ppm) of my eudesmane sesquiterpenoid so difficult to assign?

A1: The significant overlap of signals in the aliphatic region is a common challenge in the NMR analysis of eudesmane sesquiterpenoids. This is due to the presence of numerous methylene (-CH₂) and methine (-CH) groups in similar chemical environments within the rigid bicyclic core. This leads to complex coupling patterns and second-order effects that can obscure individual proton signals. To resolve this, advanced 2D NMR techniques such as COSY and TOCSY are essential to trace proton-proton coupling networks.

Q2: I am observing more proton signals than expected for my compound. What could be the reason?

A2: This phenomenon is often due to the presence of diastereotopic protons. In the rigid chair or boat conformations of the cyclohexane and cyclohexenone rings of the eudesmane skeleton, methylene protons adjacent to a stereocenter are chemically non-equivalent. They will therefore resonate at different chemical shifts and couple to each other, typically resulting in two distinct signals, each appearing as a doublet of doublets (dd) or a more complex multiplet.

Q3: How can I confidently assign the quaternary carbon signals in the ¹³C NMR spectrum?

A3: Quaternary carbons lack directly attached protons, making their assignment via standard HSQC experiments impossible. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose. By observing long-range correlations (typically over 2-3 bonds) between protons and quaternary carbons, their positions in the carbon skeleton can be unambiguously determined. For example, the methyl protons will show HMBC correlations to the quaternary carbons they are attached to, as well as adjacent quaternary carbons.

Q4: The stereochemistry of my compound is proving difficult to determine. Which NMR experiment is most helpful?

A4: The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are crucial for determining stereochemistry. These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). The presence of a NOE/ROE correlation between two protons indicates they are on the same face of the molecule, allowing for the assignment of relative stereochemistry.

Troubleshooting Guides

Issue 1: Severe Signal Overlap in the ¹H NMR Spectrum

Symptoms:

  • A broad, unresolved "hump" of signals in the aliphatic region.

  • Inability to accurately determine multiplicities and coupling constants for individual protons.

Troubleshooting Workflow:

Caption: Workflow for resolving ¹H NMR signal overlap.

Issue 2: Ambiguous Stereochemical Assignments

Symptoms:

  • Multiple possible diastereomers consistent with 2D NMR connectivity data.

  • Uncertainty about the relative orientation of substituents.

Troubleshooting Workflow:

Caption: Workflow for stereochemistry determination using NOESY/ROESY.

Representative NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the title compound based on typical values for eudesmane sesquiterpenoids. These values can serve as a guide for initial assignments.

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
1.65m
1.45m
1.80m
1.60m
2.10m
1.95m
62.45d11.5
2.30m
2.15m
1.90m
1.75m
14 (Me)1.10s
15 (Me)1.25d7.0
OH2.50br s

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

Positionδ (ppm)
138.5
225.0
335.2
472.8
5165.1
645.3
7205.4
836.1
928.7
1041.5
14 (Me)22.3
15 (Me)18.9

Key Experimental Protocols

A comprehensive set of 2D NMR experiments is essential for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals.

Table 3: Standard 2D NMR Experimental Protocols

ExperimentPurposeKey Parameters
COSY Identify ¹H-¹H scalar couplingsSpectral width: 10 ppm in both dimensions; Data points: 2048 (F2) x 256 (F1); Scans: 2-4
HSQC Correlate protons to their directly attached carbonsSpectral width: 10 ppm (F2) x 180 ppm (F1); ¹JCH = 145 Hz; Data points: 1024 (F2) x 256 (F1); Scans: 4-8
HMBC Identify long-range ¹H-¹³C couplings (2-3 bonds)Spectral width: 10 ppm (F2) x 220 ppm (F1); Long-range coupling delay: 60-80 ms; Data points: 2048 (F2) x 256 (F1); Scans: 16-32
NOESY Identify through-space correlations for stereochemistrySpectral width: 10 ppm in both dimensions; Mixing time: 300-800 ms; Data points: 2048 (F2) x 256 (F1); Scans: 8-16

By employing these advanced NMR techniques and following the troubleshooting guides, researchers can overcome the inherent challenges in the signal assignment of complex sesquiterpenoids, leading to accurate and confident structure elucidation.

Technical Support Center: Synthesis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific, peer-reviewed synthetic route for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one has been identified in the public domain. The following troubleshooting guide is based on a plausible, hypothetical synthetic strategy involving key transformations common in terpene synthesis. The proposed workflow is for informational and troubleshooting purposes only and should be adapted and optimized based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic strategy for this compound?

A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a simpler decalinone intermediate. Key transformations would likely include the formation of the decalin core, introduction of the α,β-unsaturated ketone, and stereoselective installation of the hydroxyl group. A well-established method for forming the decalin system is the Robinson annulation.

Q2: What are the main challenges in synthesizing eudesmane sesquiterpenoids like this one?

The primary challenges in synthesizing eudesmane sesquiterpenoids include:

  • Stereocontrolled construction of the decalin core with multiple contiguous stereogenic centers.[1][2][3][4][5]

  • Regio- and stereoselective introduction of functional groups, such as ketones and hydroxyls, at specific positions.

  • Potential for side reactions, such as polymerization or undesired rearrangements, during annulation and functionalization steps.[6][7][8][9]

  • Purification of intermediates and the final product from complex reaction mixtures.

Q3: Are there any protecting groups that might be necessary for this synthesis?

Depending on the specific synthetic route, protecting groups for ketones and alcohols may be required to prevent unwanted side reactions. For instance, if a Grignard reaction were to be performed on a molecule containing a ketone, the ketone would need to be protected to prevent it from reacting. Acetals are common protecting groups for ketones and are stable under basic conditions but can be easily removed with acid.[10][11][12][13] Silyl ethers are common protecting groups for alcohols.[10]

Troubleshooting Guides

Problem Area 1: Construction of the Decalin Core (via Robinson Annulation)

The Robinson annulation is a powerful method for forming six-membered rings and is a likely first step in the synthesis. It involves a Michael addition followed by an intramolecular aldol condensation.[6][7][8][9]

Q: My Robinson annulation is resulting in a low yield of the desired decalinone. What are the possible causes and solutions?

A: Low yields in a Robinson annulation can stem from several issues:

  • Side Reactions: The Michael acceptor, typically an α,β-unsaturated ketone like methyl vinyl ketone, is prone to polymerization under basic conditions.[6][9]

    • Solution: Use a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, which generates the reactive species in situ. This keeps the concentration of the Michael acceptor low and minimizes polymerization.[6]

  • Incorrect Base or Reaction Conditions: The choice of base and reaction temperature can significantly impact the outcome.

    • Solution: Experiment with different bases (e.g., NaOH, KOH, LDA) and solvents. Ensure the temperature is optimized for both the Michael addition and the subsequent aldol condensation.

  • Poor Enolate Formation: Inefficient deprotonation of the ketone will lead to a sluggish Michael addition.

    • Solution: Ensure your starting ketone is sufficiently acidic and consider using a stronger base if necessary.

ParameterRecommended ConditionPotential IssueTroubleshooting Step
Michael Acceptor Methyl vinyl ketone or precursorPolymerizationUse a β-chloroketone precursor.
Base NaOH, KOH, or LDAIncomplete reaction or side reactionsScreen different bases and concentrations.
Solvent Protic (e.g., EtOH) or Aprotic (e.g., THF)Poor solubility or side reactionsTest different solvents to optimize solubility and reactivity.
Temperature Varies (often room temp to reflux)Decomposition or slow reactionOptimize temperature for each step (Michael and Aldol).

Experimental Workflow: Robinson Annulation

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Aldol Condensation Ketone Enolizable Ketone Enolate Enolate Intermediate Ketone->Enolate Deprotonation Diketone 1,5-Diketone Enolate->Diketone Nucleophilic Attack MVK Methyl Vinyl Ketone MVK->Diketone Diketone2 1,5-Diketone Enolate2 Intramolecular Enolate Diketone2->Enolate2 Deprotonation Cyclized Cyclized Intermediate Enolate2->Cyclized Intramolecular Cyclization Product α,β-Unsaturated Ketone (Decalin Core) Cyclized->Product Dehydration

Caption: Hypothetical workflow for decalin core synthesis via Robinson Annulation.

Problem Area 2: Introduction of the α,β-Unsaturated Ketone at C5-C6

Assuming the initial annulation provides a saturated ketone, an α,β-unsaturated system needs to be introduced. This can often be achieved through α-bromination followed by elimination.

Q: I am having trouble with the α-bromination and elimination step to form the enone. What should I consider?

A: This two-step process can be tricky. Here are some common issues:

  • Multiple Brominations: Over-bromination can occur, leading to di- or tri-brominated products.

    • Solution: Carefully control the stoichiometry of the brominating agent (e.g., Br₂ in acetic acid or NBS). Add the brominating agent slowly and monitor the reaction progress by TLC or GC-MS.

  • Poor Regioselectivity: If there are multiple α-protons, bromination may occur at the wrong position.

    • Solution: The regioselectivity can be influenced by whether the reaction is under kinetic or thermodynamic control. For thermodynamic control, which often favors the more substituted enolate, use a protic solvent and a weaker base. For kinetic control, use a strong, bulky base like LDA at low temperatures.

  • Incomplete Elimination: The subsequent elimination of HBr to form the double bond may not go to completion.

    • Solution: Use a suitable base for the elimination step, such as lithium carbonate in refluxing DMF or DBU. Ensure the reaction is heated sufficiently to drive the elimination.

ReagentPurposePotential IssueTroubleshooting Step
Br₂ or NBS α-BrominationOver-brominationControl stoichiometry and addition rate.
Li₂CO₃ or DBU EliminationIncomplete eliminationUse a stronger base or higher temperature.

Logical Relationship: Enone Formation

Start Saturated Decalinone Bromination α-Bromination Start->Bromination Bromo_Ketone α-Bromo Ketone Bromination->Bromo_Ketone Side_Product1 Over-bromination Bromination->Side_Product1 Elimination Elimination Bromo_Ketone->Elimination Enone α,β-Unsaturated Ketone Elimination->Enone Side_Product2 Incomplete Elimination Elimination->Side_Product2

Caption: Troubleshooting logic for α,β-unsaturated ketone formation.

Problem Area 3: Allylic Hydroxylation at C4

With the α,β-unsaturated ketone in place, the next key step is the introduction of the hydroxyl group at the C4 position. This is an allylic position, and allylic oxidation is a common strategy.

Q: My allylic oxidation to introduce the C4-hydroxyl group is giving a mixture of products or not proceeding at all. What can I do?

A: Allylic oxidation can be challenging in terms of regioselectivity and over-oxidation.

  • Incorrect Reagent: The choice of oxidant is crucial.

    • Solution: Selenium dioxide (SeO₂) is a classic reagent for allylic oxidation of enones. Other methods include using chromium-based reagents or more modern, metal-free photocatalytic methods.[14][15][16][17]

  • Poor Regioselectivity: Oxidation may occur at other allylic positions.

    • Solution: The regioselectivity is often dictated by the stability of the intermediate radical or organometallic species. Careful choice of oxidant and reaction conditions is necessary. For enones, SeO₂ often favors oxidation at the α'-position (C4 in this case).

  • Over-oxidation: The newly formed alcohol can be further oxidized to a ketone.

    • Solution: Use a stoichiometric amount of the oxidant and monitor the reaction closely. Some methods, like those using SeO₂, are less prone to over-oxidation.

ReagentPurposePotential IssueTroubleshooting Step
SeO₂ Allylic HydroxylationLow yield, side productsOptimize solvent (e.g., dioxane, t-BuOH) and temperature.
CrO₃-based reagents Allylic OxidationToxicity, over-oxidationConsider milder, more selective modern alternatives.
Photocatalytic methods Allylic C-H OxidationRequires specific setupExplore literature for suitable photocatalyst and conditions.[15]

Experimental Protocol: Allylic Hydroxylation with SeO₂

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the α,β-unsaturated ketone in a suitable solvent (e.g., dioxane or a mixture of t-BuOH and water).

  • Reagent Addition: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: After completion, cool the reaction mixture and filter to remove elemental selenium. The filtrate is then typically diluted with an organic solvent and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired 4-hydroxy-enone.

Problem Area 4: Purification of the Final Product

Sesquiterpenoids can be challenging to purify due to their similar polarities and potential for isomerization on stationary phases.

Q: I am struggling to purify the final product. What techniques are recommended?

A: Purification of sesquiterpenoids often requires a combination of chromatographic techniques.

  • Column Chromatography: This is the most common method.

    • Tips:

      • Use a high-quality silica gel.

      • Carefully select the solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

      • Monitor fractions carefully by TLC.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be used.

    • Tips: Both normal-phase and reverse-phase HPLC can be effective. Method development will be necessary to find the optimal column and mobile phase.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is a form of liquid-liquid chromatography that avoids solid stationary phases, which can be beneficial for sensitive compounds. It has been successfully used for the purification of sesquiterpenoid lactones.[18]

TechniqueWhen to UseKey Considerations
Column Chromatography Initial purification of crude product.Solvent system selection, silica gel quality.
Preparative HPLC Separation of close-spotting isomers or final polishing.Column type (normal or reverse-phase), mobile phase optimization.
HSCCC For compounds sensitive to solid supports or for difficult separations.Selection of the biphasic solvent system.

References

Technical Support Center: Optimizing HPLC Separation of Euphorbia fischeriana Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of sesquiterpenoids from Euphorbia fischeriana.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate sesquiterpenoids from Euphorbia fischeriana?

A common and effective starting point is a Reverse-Phase HPLC (RP-HPLC) method. A C18 column is a standard initial choice, utilized with a gradient elution profile employing acetonitrile and water as the mobile phase. To enhance peak shape and ensure reproducibility, it is recommended to add a small concentration of an acid, such as 0.1% formic acid, to the aqueous portion of the mobile phase.[1] For detection, a UV detector set at a low wavelength, around 210 nm, is often suitable for many sesquiterpenoids.[1]

Q2: Why is the separation of sesquiterpenoid isomers from Euphorbia fischeriana so challenging?

Sesquiterpenoid isomers possess the same molecular formula and often exhibit very similar physicochemical properties. This similarity leads to nearly identical retention times under standard chromatographic conditions, making their separation a significant analytical challenge. Achieving baseline separation typically requires meticulous optimization of HPLC parameters to leverage subtle differences in their molecular structure and polarity.

Q3: Can I use methanol instead of acetonitrile as the organic modifier in the mobile phase?

Yes, methanol can be used as an alternative to acetonitrile. The choice between these two organic solvents will influence the selectivity of the separation. Acetonitrile is generally a stronger eluting solvent for many compounds. If you are experiencing co-elution of your target sesquiterpenoids, switching to methanol, or even using a ternary gradient with water, acetonitrile, and methanol, can alter the selectivity and potentially improve resolution.

Q4: What is the role of pH in the mobile phase for separating Euphorbia fischeriana sesquiterpenoids?

The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[2][3][4][5] While many sesquiterpenoids are neutral, some may possess acidic or basic functional groups. For these compounds, adjusting the mobile phase pH can alter their ionization state, thereby affecting their interaction with the stationary phase and improving separation.[2][3] For acidic compounds, a lower pH (e.g., around 2-4) can suppress ionization, leading to better retention and peak shape on a C18 column.[2] Conversely, for basic compounds, a higher pH might be necessary. It is crucial to ensure that the chosen pH is within the stable range of your HPLC column.[2]

Q5: Are there alternative column chemistries to C18 for this type of separation?

While C18 columns are a robust starting point, other stationary phases can offer different selectivities and may be beneficial for separating complex mixtures of sesquiterpenoids. For instance, a Phenyl-Hexyl column can provide alternative selectivity for aromatic sesquiterpenoids due to pi-pi interactions. For highly polar sesquiterpenoids, an AQ-type C18 or a polar-embedded phase column might be more suitable. If you are trying to separate enantiomers, a chiral column is necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Euphorbia fischeriana sesquiterpenoids.

Problem Potential Causes Solutions
Poor Peak Resolution - Inappropriate mobile phase composition.- Gradient is too steep.- Unsuitable column.- Optimize Mobile Phase: Try switching the organic modifier (e.g., from acetonitrile to methanol) or use a ternary mixture.- Adjust Gradient: Make the gradient shallower to increase the separation time between closely eluting peaks.- Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity (e.g., Phenyl-Hexyl).
Peak Tailing - Secondary interactions with residual silanols on the stationary phase.- Column contamination or degradation.- Inappropriate mobile phase pH.[6]- Acidify Mobile Phase: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to suppress silanol ionization.[1]- Use End-Capped Columns: Employ high-quality, end-capped columns to minimize exposed silanols.- Clean or Replace Column: Flush the column with a strong solvent or replace it if it's old or contaminated.[6]
Peak Broadening - Column degradation (e.g., void formation).- Extra-column volume (e.g., long tubing).- Column overloading.- Use a Guard Column: This protects the analytical column from contaminants.[7]- Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector.- Reduce Sample Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.[7]
Ghost Peaks - Contaminants in the mobile phase or system.- Carryover from previous injections.- Column bleed.- Run a Blank Gradient: Inject only the mobile phase to identify the source of contamination.[8]- Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and fresh mobile phase.- Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to reduce carryover.
Retention Time Shifts - Changes in mobile phase composition.- Fluctuations in column temperature.- Column aging.- Prepare Fresh Mobile Phase: Ensure accurate and consistent mobile phase preparation.- Use a Column Oven: Maintain a stable column temperature to ensure reproducible retention times.[9]- Equilibrate the Column: Adequately equilibrate the column with the mobile phase before each run.[9]
Baseline Drift/Noise - Contaminated mobile phase.- Detector lamp issues.- Temperature fluctuations.- Degas Mobile Phase: Ensure the mobile phase is properly degassed.- Use High-Purity Solvents: Impurities in solvents can cause baseline issues, especially in gradient elution.[7]- Check Detector Lamp: Ensure the lamp has sufficient energy and is properly aligned.

Experimental Protocols

Sample Preparation: Matrix Solid-Phase Dispersion (MSPD)

This protocol is adapted from a method for extracting phenolics and terpenoids from Euphorbia fischeriana.[1][10]

  • Sample Grinding: Grind the dried plant material into a fine powder.

  • Mixing with Sorbent: Mix the powdered sample with a dispersing sorbent (e.g., silica gel) at a ratio of 1:2 (sample:sorbent) in a mortar and pestle.

  • Packing the Column: Transfer the mixture into an empty solid-phase extraction (SPE) cartridge.

  • Elution: Elute the compounds of interest using an appropriate solvent. For terpenoids, a mixture of water and ethanol (e.g., 30:70 v/v) can be effective.[1]

  • Filtration and Analysis: Filter the eluate through a 0.22 µm syringe filter before injection into the HPLC system.

General HPLC Method for Euphorbia fischeriana Diterpenoids

The following is a representative UPLC-Q-TOF-MS method used for the analysis of diterpenoids in Euphorbia fischeriana.[9]

Parameter Condition
Column ACQUITY BEH C18 (2.1 mm × 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Details not specified in the abstract, but a gradient elution is used.
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 4 µL
Detection Q-TOF Mass Spectrometry (Positive Ion Mode)

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_optimization Optimization Cycle Grinding Grind Plant Material Mixing Mix with Sorbent (MSPD) Grinding->Mixing Packing Pack SPE Cartridge Mixing->Packing Elution Elute with Solvent Packing->Elution Filtration Filter Extract (0.22 µm) Elution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detect Analytes (UV/MS) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis Evaluate Evaluate Chromatogram DataAnalysis->Evaluate Modify Modify Method Parameters Evaluate->Modify

Caption: Experimental workflow from sample preparation to HPLC analysis and optimization.

TroubleshootingTree cluster_solutions_tailing Solutions for Tailing cluster_solutions_broadening Solutions for Broadening cluster_solutions_resolution Solutions for Resolution Start Poor Separation Problem Identify Peak Issue Start->Problem Tailing Peak Tailing Problem->Tailing Peak Tailing Broadening Peak Broadening Problem->Broadening Peak Broadening CoElution Poor Resolution Problem->CoElution Co-elution Sol_T1 Add Acid to Mobile Phase Tailing->Sol_T1 Sol_T2 Use End-capped Column Tailing->Sol_T2 Sol_T3 Clean/Replace Column Tailing->Sol_T3 Sol_B1 Use Guard Column Broadening->Sol_B1 Sol_B2 Reduce Sample Load Broadening->Sol_B2 Sol_B3 Minimize Tubing Broadening->Sol_B3 Sol_R1 Optimize Gradient CoElution->Sol_R1 Sol_R2 Change Organic Modifier CoElution->Sol_R2 Sol_R3 Try Different Column CoElution->Sol_R3

Caption: Troubleshooting decision tree for common HPLC peak shape issues.

References

Technical Support Center: Troubleshooting Cell Culture Contamination in "4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one" Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during assays involving "4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one".

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cells started dying or showing abnormal morphology after treating them with "this compound". How can I determine if it's contamination or a cytotoxic effect of the compound?

A1: This is a critical question when working with a novel compound. Here's how to troubleshoot:

  • Visual Inspection: Carefully observe your cell cultures under a microscope.

    • Bacterial contamination: Look for turbidity (cloudiness) in the culture medium, a sudden drop in pH (yellowing of the medium), and small, motile particles between the cells.[1][2]

    • Fungal (yeast/mold) contamination: Yeast will appear as individual ovoid or budding particles, while mold will form filamentous networks (hyphae).[1][2]

    • Mycoplasma contamination: This is not visible with a standard light microscope and requires specific testing (e.g., PCR, ELISA, or fluorescent staining). Signs can be subtle, including reduced cell proliferation and changes in morphology.

    • Compound precipitation: "this compound" is soluble in organic solvents like DMSO.[2][3][4] If the compound precipitates out of the culture medium, it can appear as small crystals or an amorphous film, which can be mistaken for contamination and can also be toxic to cells.

  • Control Wells: Always include the following controls in your experiment:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This helps to rule out solvent toxicity.

    • Untreated Control: Cells cultured in medium alone.

    • Positive Control for Cytotoxicity: A known cytotoxic agent to ensure your assay is working correctly.

  • Dose-Response Curve: Test a range of concentrations of the compound. A classic dose-dependent decrease in cell viability is indicative of a true cytotoxic effect.

  • Sterility Check of Compound Stock: Plate a small aliquot of your dissolved "this compound" stock solution on a nutrient agar plate and incubate at 37°C to check for bacterial or fungal growth.

Q2: I suspect my stock solution of "this compound" is contaminated. What are the likely sources and how can I prevent this?

A2: The stock solution is a common source of contamination. Here are the likely culprits and preventative measures:

  • Solvent Contamination: The organic solvent (e.g., DMSO) used to dissolve the compound can be a source of chemical or microbial contamination.

    • Prevention: Use high-purity, sterile-filtered, and cell culture-grade solvents from reputable suppliers. Purchase small-volume aliquots to minimize the risk of contaminating the entire stock.

  • Handling Errors: Introducing contaminants during the preparation and handling of the stock solution.

    • Prevention: Prepare the stock solution in a sterile environment, such as a laminar flow hood. Use sterile pipette tips and tubes. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the chances of contaminating the entire stock.

  • Storage Issues: Improper storage can lead to the degradation of the compound or allow for the growth of contaminants.

    • Prevention: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in tightly sealed vials.

Q3: We are performing an anti-inflammatory assay and our results are inconsistent. Could this be due to a low-level, undetected contamination?

A3: Yes, low-level or cryptic contamination can significantly impact assay results, especially in sensitive assays like those measuring inflammatory responses.

  • Mycoplasma: This is a notorious culprit for inconsistent results. Mycoplasma can alter a wide range of cellular functions, including cytokine production and signaling pathways, without causing obvious cell death.

    • Action: Implement routine mycoplasma testing for all your cell lines using PCR-based or ELISA-based kits.

  • Endotoxins: These are lipopolysaccharides from the cell wall of Gram-negative bacteria and are potent activators of the immune system. Even if the bacteria are no longer viable, endotoxins can remain and trigger an inflammatory response in your cell culture, leading to high background and variable results.

    • Action: Use endotoxin-free water, media, and sera. Test your reagents for endotoxin levels if you suspect a problem.

Common Contaminants and Prevention Strategies

Contaminant TypeCommon SourcesVisual Appearance/SignsRecommended Preventative Measures
Bacteria Non-sterile reagents, poor aseptic technique, contaminated equipment (pipettes, incubators).[5]Turbid medium, rapid pH drop (yellow color), visible motile particles under microscope.[1]Strict aseptic technique, use of sterile reagents and media, regular cleaning of equipment.[5]
Fungi (Yeast & Mold) Airborne spores, contaminated reagents.Yeast: ovoid, budding particles. Mold: filamentous hyphae. Medium may become turbid.[1]Use of a laminar flow hood, filtering of air, regular cleaning of incubators.
Mycoplasma Contaminated cell lines, sera, or reagents from other labs.No visible signs in many cases. May cause subtle changes in cell growth and morphology.Quarantine and test all new cell lines. Use reputable suppliers for cells and reagents. Perform routine mycoplasma testing.
Chemical (e.g., Endotoxins, Solvents) Impurities in media, sera, water, or solvents.[6]No visible particles. May cause inconsistent cell growth, altered morphology, or unexpected assay results.Use high-purity, cell culture-grade reagents. Use endotoxin-tested sera and additives.
Cross-Contamination Handling multiple cell lines at once, sharing media or reagents between cell lines.Overgrowth of the contaminating cell line, changes in expected cell morphology.Handle only one cell line at a time in the laminar flow hood. Use separate media and reagents for each cell line.

Experimental Protocol: Cell Viability (MTT) Assay for "this compound"

This protocol is designed to assess the cytotoxicity of "this compound" while minimizing the risk of contamination.

Materials:

  • Target cell line

  • Complete cell culture medium

  • "this compound"

  • Sterile, cell culture-grade DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile pipette tips and tubes

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of "this compound" in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound, vehicle control, or medium alone (untreated control).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Visualizing Workflows and Pathways

Below are diagrams to help visualize key processes in troubleshooting and understanding potential cellular interactions.

Contamination_Troubleshooting_Workflow Troubleshooting Workflow for Suspected Contamination start Abnormal Cell Morphology or Growth Observed microscopy Microscopic Examination start->microscopy controls Check Experimental Controls (Vehicle, Untreated) start->controls bacterial Bacterial/Fungal Contamination microscopy->bacterial Visible microbes? cytotoxicity Potential Compound Cytotoxicity microscopy->cytotoxicity No visible microbes inconsistent_controls Inconsistent Control Results controls->inconsistent_controls Abnormal? sterility_check Sterility Check of Reagents (Compound Stock, Media) no_growth No Growth in Sterility Check sterility_check->no_growth Negative? discard Discard Culture & Decontaminate sterility_check->discard Positive? mycoplasma_test Mycoplasma Test mycoplasma_positive Mycoplasma Positive mycoplasma_test->mycoplasma_positive Positive? bacterial->discard dose_response Perform Dose-Response Assay cytotoxicity->dose_response quarantine Quarantine & Treat/Discard Cells mycoplasma_positive->quarantine troubleshoot_assay Troubleshoot Assay Protocol no_growth->troubleshoot_assay inconsistent_controls->sterility_check inconsistent_controls->mycoplasma_test review_aseptic Review Aseptic Technique discard->review_aseptic Signaling_Pathway_Hypothesis Hypothetical Anti-Inflammatory Signaling Pathway lps LPS (Endotoxin) tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Signaling Cascade tlr4->nfkb_pathway compound This compound compound->nfkb_pathway Inhibition? nfkb NF-κB Translocation to Nucleus nfkb_pathway->nfkb cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) nfkb->cytokines

References

Technical Support Center: Bioassays for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioassays with "4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one". The information is structured to address specific experimental challenges and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common issues encountered during bioassays with eudesmane sesquiterpenoids like this compound.

Q1: My bioassay results with this compound show high variability between replicates. What are the likely causes and solutions?

A1: High variability between replicates is a common issue that can stem from several factors. Here is a breakdown of potential causes and their solutions:

Potential CauseRecommended Solution
Inaccurate Pipetting Ensure your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. To minimize well-to-well variation, prepare a master mix of your reagents and dispense it across the plate.[1]
Inconsistent Cell Seeding Before seeding, ensure you have a homogeneous cell suspension. It is also crucial to use a consistent cell passage number for all experiments, as cell responses can change with high passage numbers.[1]
"Edge Effect" in Microplates The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and affect cell growth. Avoid using these wells for experimental samples. Instead, fill them with a sterile medium or phosphate-buffered saline (PBS) to maintain humidity across the plate.[1]
Reagent Instability Use high-quality reagents and aliquot them upon receipt to prevent degradation from repeated freeze-thaw cycles. It is best practice to prepare fresh dilutions of this compound for each experiment.[1]

Q2: I am observing inconsistent IC50 values for this compound across different experimental runs. What could be the reason?

A2: Fluctuations in IC50 values are often due to variations in experimental conditions or the compound itself. Consider the following:

Potential CauseRecommended Solution
Compound Purity and Stability Verify the purity of your compound stock. Improper storage, such as exposure to light or fluctuating temperatures, can lead to degradation. Store stock solutions at -20°C or -80°C and prepare fresh dilutions for each experiment.
Solvent Effects The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Run a vehicle control with the solvent at the highest concentration used in your assay to assess its effect on cell viability.
Cell Health and Density Ensure that the cells used in the assay are healthy and in the logarithmic growth phase. Seeding density should be optimized and kept consistent across experiments, as it can significantly impact the dose-response curve.
Inconsistent Incubation Times Adhere strictly to the incubation times specified in your protocol. Variations in incubation periods can lead to differing results.

Q3: My anti-inflammatory assay is not showing the expected inhibition of nitric oxide (NO) production. What should I check?

A3: If you are not observing the expected inhibitory effects, several aspects of your experimental setup may need to be reviewed:

Potential CauseRecommended Solution
Inactive Compound Prepare a fresh stock solution of this compound to rule out degradation.
Cell Line Issues Ensure your macrophage cell line (e.g., RAW 264.7) is responsive to LPS stimulation. Include a positive control (e.g., a known iNOS inhibitor) to validate the assay.
LPS Concentration The concentration of lipopolysaccharide (LPS) used to induce NO production is critical. Titrate the LPS concentration to find the optimal level that induces a robust but not maximal response, allowing for the detection of inhibitory effects.
Griess Reagent Problems The Griess reagent, used to detect nitrite (a stable product of NO), has a limited shelf life. Prepare it fresh and protect it from light.

Experimental Protocols

While specific bioassay data for this compound is not widely published, eudesmane sesquiterpenoids are commonly evaluated for their anti-inflammatory properties. The following is a detailed protocol for a nitric oxide (NO) inhibition assay in LPS-stimulated macrophages, a standard method for assessing the anti-inflammatory potential of such compounds.[2]

Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on nitric oxide production in murine macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. After the 24-hour incubation, remove the old medium and add 100 µL of fresh medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • LPS Stimulation: To induce NO production, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Quantitative Data

The following table summarizes the reported IC50 values for nitric oxide (NO) production inhibition by various eudesmane sesquiterpenoids. This data can serve as a reference for the expected range of activity for compounds in this class.

CompoundCell LineIC50 (µM)Reference
epi-eudebeiolide CRAW 264.717.9[2]
Artemargyin CRAW 264.78.08 ± 0.21[3]
Artemargyin DRAW 264.77.66 ± 0.53[3]

Visualizations

Experimental Workflow: Nitric Oxide Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in 96-well plate prepare_compound Prepare serial dilutions of test compound add_compound Add compound dilutions to cells prepare_compound->add_compound add_lps Stimulate with LPS (1 µg/mL) add_compound->add_lps incubate Incubate for 24 hours add_lps->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b read_absorbance Read absorbance at 540 nm add_griess_b->read_absorbance calculate_ic50 Calculate % inhibition and IC50 read_absorbance->calculate_ic50

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Signaling Pathway: NF-κB Inhibition by Eudesmane Sesquiterpenoids

Eudesmane sesquiterpenoids have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] The diagram below illustrates the canonical NF-κB activation pathway and the potential points of inhibition by these compounds.

nfkb_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, etc.) nucleus->gene_expression activates compound Eudesmane Sesquiterpenoids compound->ikk inhibits

Caption: NF-κB Signaling Pathway Inhibition.

References

Technical Support Center: Stability and Degradation of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for a compound like this compound?

A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of a molecule.[1][2] The primary objectives are:

  • To identify potential degradation products that could form under various stress conditions.[1]

  • To understand the degradation pathways and mechanisms, such as hydrolysis, oxidation, photolysis, and thermolysis.[1]

  • To develop and validate a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[3][4]

  • To aid in the development of a stable formulation and determine appropriate storage conditions.[1]

Q2: I am not seeing any degradation of my compound after subjecting it to stress conditions. What should I do?

If no degradation is observed, it indicates that the molecule is stable under the applied conditions. However, it's crucial to ensure the stress conditions were rigorous enough. Consider the following:

  • Increase the severity of the conditions: This could involve using higher concentrations of acid or base, increasing the temperature, or extending the exposure time.

  • Confirm the suitability of your analytical method: Ensure your analytical method is capable of detecting small changes in the concentration of the parent compound and separating potential degradants.

  • Terminate the study for that condition: If significant degradation (e.g., 5-20%) is not achieved after exposing the compound to conditions more severe than accelerated stability protocols, the study for that particular stressor can be concluded.[1] This suggests high stability of the molecule under those conditions.

Q3: How much degradation is considered sufficient in a forced degradation study?

A target degradation of 5-20% is generally considered optimal for the validation of chromatographic assays.[1] Some researchers aim for approximately 10% degradation to ensure that the analytical method is challenged to separate the degradants from the parent peak without the primary peak being obscured by numerous degradation products.[1][3]

Q4: What are the typical stress conditions applied in a forced degradation study for a sesquiterpenoid compound?

For a compound like this compound, a comprehensive forced degradation study would include exposure to the following conditions:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.[5]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature.

  • Photodegradation: Exposing the compound (in solid state and in solution) to UV and visible light.[6]

Q5: Which analytical techniques are most suitable for identifying and quantifying degradation products?

A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the parent drug from its degradation products.[3][7] A stability-indicating HPLC method is one that can resolve all potential degradation products from the main component.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify the molecular weights and fragmentation patterns of the degradation products, which aids in their structural elucidation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural characterization of isolated degradation products.[5][8]

  • UV-Visible Spectroscopy: This can be used to monitor the degradation process by observing changes in the absorption spectra.[8]

Troubleshooting Guides

Issue 1: Poor resolution between the parent peak and degradation products in HPLC.

Possible Causes:

  • Suboptimal mobile phase composition.

  • Inappropriate column chemistry.

  • Incorrect pH of the mobile phase.

  • Gradient elution profile is not optimized.

Troubleshooting Steps:

  • Adjust Mobile Phase: Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[3]

  • Screen Different Columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity.

  • Optimize pH: Adjust the pH of the mobile phase, as this can significantly impact the retention and peak shape of ionizable compounds.

  • Modify Gradient: If using gradient elution, adjust the slope and duration of the gradient to improve the separation of closely eluting peaks.

  • Utilize Modeling Software: Software can assist in predicting optimal separation conditions, saving time and resources.

Issue 2: Inconsistent or irreproducible degradation results.

Possible Causes:

  • Inconsistent preparation of stress samples.

  • Fluctuations in temperature or light exposure.

  • Instability of the degradation products themselves.

  • Variability in the analytical method.

Troubleshooting Steps:

  • Standardize Protocols: Ensure that the concentration of the stressing agent, temperature, and exposure times are precisely controlled and documented for each experiment.

  • Use a Controlled Environment: Employ calibrated ovens and photostability chambers to maintain consistent temperature and light exposure.

  • Analyze Samples Promptly: Some degradation products may be transient. Analyze samples as soon as possible after the stress period.

  • Perform System Suitability Tests: Before each analytical run, perform system suitability tests to ensure the HPLC system is performing consistently.

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 80°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Store a solid sample and a solution of the compound in a temperature-controlled oven at a high temperature (e.g., 105°C) for a set period.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source in a photostability chamber.

  • Sample Analysis: Analyze the stressed samples at different time points using a developed stability-indicating HPLC method.

  • Peak Purity and Identification: Assess the purity of the parent peak using a photodiode array (PDA) detector. Use LC-MS to obtain mass information for the degradation products to aid in their identification.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time, min)
0.1 M HCl8 hours at 80°C15.2%3DP1 (4.5 min)
0.1 M NaOH4 hours at 80°C21.5%2DP2 (3.8 min)
3% H₂O₂24 hours at RT8.9%1DP3 (6.2 min)
Thermal (Solid)48 hours at 105°C5.1%1DP4 (7.1 min)
Photolytic7 days11.8%2DP5 (5.5 min)

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

G cluster_0 Forced Degradation Workflow API This compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress StressedSample Stressed Sample Mixture Stress->StressedSample HPLC HPLC Separation StressedSample->HPLC PDA Peak Purity Analysis (PDA) HPLC->PDA LCMS Degradant Identification (LC-MS) HPLC->LCMS MethodValidation Stability-Indicating Method Validation HPLC->MethodValidation Structure Structure Elucidation (NMR) LCMS->Structure

Caption: Workflow for a forced degradation study.

G cluster_1 Troubleshooting Logic: Poor Peak Resolution Start Poor Resolution Step1 Adjust Mobile Phase (Solvent Ratio/pH) Start->Step1 Check1 Resolution Improved? Step1->Check1 Step2 Change Column (Different Stationary Phase) Check1->Step2 No End Resolution Acceptable Check1->End Yes Check2 Resolution Improved? Step2->Check2 Step3 Optimize Gradient Profile Check2->Step3 No Check2->End Yes Step3->End

Caption: Troubleshooting poor HPLC peak resolution.

References

avoiding isomerization during "4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one" isolation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isolation of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of "this compound" from its natural source, the roots of Euphorbia fischeriana.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction, purification, and analysis of this compound, with a focus on preventing isomerization.

Problem Potential Cause Recommended Solution
Low Yield of Target Compound Incomplete Extraction: The solvent used may not be optimal for extracting the sesquiterpenoid from the plant matrix.Optimize the extraction solvent. While ethanol is commonly used, consider testing different solvent systems of varying polarities. Ensure sufficient extraction time and temperature, but avoid excessive heat which can cause degradation.
Degradation during Extraction/Workup: Sesquiterpenoids can be sensitive to high temperatures, prolonged exposure to light, and extreme pH conditions.Perform extractions at room temperature or below. Use a rotary evaporator at a temperature below 45°C for solvent removal. Protect samples from direct light and work under neutral pH conditions whenever possible.
Presence of Multiple Isomers in Final Product Acid or Base-Catalyzed Isomerization: Traces of acid or base in solvents, on glassware, or on the stationary phase of chromatography columns can catalyze rearrangements of the eudesmane skeleton.Neutralize all solvents before use. Use glassware that has been thoroughly washed and rinsed with deionized water. When using silica gel chromatography, consider washing the silica with the initial mobile phase to remove any acidic impurities. If isomerization persists, consider using a less acidic stationary phase like deactivated silica or a bonded phase like C18.
Thermal Isomerization: High temperatures during solvent evaporation or chromatography can induce isomerization.Minimize exposure to heat at all stages. Use low-temperature evaporation techniques. If using flash chromatography, monitor for any heat generation in the column.
Poor Separation of Isomers Inadequate Chromatographic Resolution: The chosen chromatographic system (stationary and mobile phase) may not be selective enough to separate structurally similar isomers.For normal-phase chromatography, try a shallow gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane). For reversed-phase HPLC, a gradient of water and acetonitrile or methanol is commonly used. Consider specialized HPLC columns, such as those with polar-embedded phases or phenyl columns, which can offer different selectivity for isomers.[1][2]
Compound Degradation on Chromatograph Active Sites on Stationary Phase: Acidic sites on silica gel can cause degradation or irreversible adsorption of the compound.Deactivate the silica gel by adding a small percentage of a polar solvent like methanol or triethylamine to the mobile phase. Alternatively, use a different stationary phase such as alumina (neutral or basic), Florisil®, or bonded phases (e.g., C18, diol).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the isolation of this compound?

A1: The main challenges stem from the potential for isomerization and degradation of the target compound. Eudesmane sesquiterpenoids can be sensitive to acidic and basic conditions, as well as to heat and light. Additionally, the presence of structurally similar compounds in the crude extract can make chromatographic separation difficult.

Q2: What are the most effective solvents for the initial extraction of this compound from Euphorbia fischeriana roots?

A2: Based on protocols for related compounds from Euphorbia fischeriana, 95% ethanol is an effective solvent for initial extraction.[3] Subsequent liquid-liquid partitioning using solvents of increasing polarity, such as petroleum ether and ethyl acetate, is used to fractionate the crude extract.[3] The target compound is likely to be found in the medium-polarity fractions (e.g., ethyl acetate).

Q3: How can I minimize the risk of isomerization during the isolation process?

A3: To minimize isomerization, it is crucial to control the pH and temperature throughout the procedure.

  • pH Control: Use neutral, high-purity solvents and glassware. If acidic conditions are unavoidable, minimize the exposure time. Consider using buffered solutions if compatible with your workflow.

  • Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Conduct extractions at room temperature and use a rotary evaporator at reduced pressure and a water bath temperature below 45°C. Store extracts and purified fractions at low temperatures (4°C or -20°C) and protected from light.

Q4: What are the recommended chromatographic techniques for purifying this compound?

A4: A multi-step chromatographic approach is typically necessary.

  • Initial Fractionation: Column chromatography over silica gel is a common first step to separate the crude extract into fractions of varying polarity.

  • Fine Purification: Repeated column chromatography using different stationary phases (e.g., ODS gel, Sephadex LH-20) or semi-preparative High-Performance Liquid Chromatography (HPLC) is often required to isolate the pure compound.[3]

  • Isomer Separation: If isomers are present, HPLC with specialized columns (e.g., polar-embedded or phenyl phases) may be necessary to achieve separation.[1][2]

Q5: How can I detect the presence of isomers and monitor the purity of my fractions?

A5: Thin-Layer Chromatography (TLC) is a quick method for monitoring the progress of column chromatography. For more detailed analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method. To confirm the identity and structure of the isolated compound and any potential isomers, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, NOESY) and Mass Spectrometry (MS) are essential.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

This protocol describes a general method for the extraction of sesquiterpenoids from Euphorbia fischeriana roots, adapted to minimize degradation and isomerization.

  • Plant Material Preparation: Air-dry the roots of Euphorbia fischeriana at room temperature, protected from direct sunlight. Grind the dried roots into a fine powder.

  • Extraction:

    • Macerate the powdered roots with 95% ethanol (1:10 w/v) at room temperature for 24 hours.

    • Repeat the extraction three times.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator with a water bath temperature below 45°C.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water.

    • Sequentially partition the aqueous suspension with petroleum ether and then ethyl acetate.

    • Collect the ethyl acetate fraction, which is expected to contain the target compound, and concentrate it under reduced pressure.

Protocol 2: Chromatographic Purification

This protocol outlines a multi-step chromatographic procedure for the isolation of this compound.

  • Silica Gel Column Chromatography:

    • Pre-wash the silica gel with the starting mobile phase to remove acidic impurities.

    • Apply the concentrated ethyl acetate fraction to a silica gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity and gradually increasing the concentration of ethyl acetate.

    • Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.

  • Sephadex LH-20 Chromatography:

    • Dissolve the combined fractions in methanol.

    • Apply the solution to a Sephadex LH-20 column.

    • Elute with methanol to remove pigments and other high molecular weight impurities.

  • Preparative HPLC:

    • Further purify the fractions containing the target compound using preparative reversed-phase HPLC (C18 column).

    • Use a mobile phase gradient of methanol and water or acetonitrile and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to the target compound.

Visualizations

Isomerization_Pathway cluster_main Potential Isomerization of this compound cluster_conditions Influencing Factors Target_Compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one Isomer_A Isomer A (e.g., Epimerization) Target_Compound->Isomer_A Acid/Base Catalysis Isomer_B Isomer B (e.g., Double Bond Migration) Target_Compound->Isomer_B Acid/Heat Degradation_Products Degradation Products Target_Compound->Degradation_Products Strong Acid/Base, High Heat, Light Acid Acidic pH Base Basic pH Heat High Temperature Light UV Light

Caption: Potential isomerization and degradation pathways for this compound.

Isolation_Workflow cluster_workflow Isolation Workflow for this compound Start Dried Roots of Euphorbia fischeriana Extraction Extraction with 95% Ethanol (Room Temperature) Start->Extraction Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) Extraction->Partitioning Column_Chrom1 Silica Gel Column Chromatography (n-hexane/EtOAc gradient) Partitioning->Column_Chrom1 Ethyl Acetate Fraction Column_Chrom2 Sephadex LH-20 (Methanol) Column_Chrom1->Column_Chrom2 HPLC Preparative HPLC (C18, MeOH/H2O or ACN/H2O) Column_Chrom2->HPLC Final_Product Pure 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one HPLC->Final_Product Analysis Purity & Structural Analysis (HPLC, NMR, MS) Final_Product->Analysis

Caption: Recommended workflow for the isolation of this compound.

References

Validation & Comparative

A Comparative Analysis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one and Other Eudesmane Sesquiterpenoids in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eudesmane sesquiterpenoids, a diverse class of natural products, have garnered significant attention in the scientific community for their wide-ranging biological activities. This guide provides a comparative overview of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one and other notable eudesmane sesquiterpenoids, with a focus on their cytotoxic and anti-inflammatory properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers exploring the therapeutic potential of these compounds.

Introduction to Eudesmane Sesquiterpenoids

Eudesmane sesquiterpenoids are bicyclic natural compounds characterized by a decalin core structure. They are predominantly found in plants of the Asteraceae and Meliaceae families.[1][2] Their structural diversity, arising from different functional groups and stereochemistry, contributes to a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3] this compound is a specific eudesmane sesquiterpenoid that has been isolated from the roots of Euphorbia fischeriana.[2] While detailed comparative studies involving this particular compound are limited, this guide aims to contextualize its potential by comparing the activities of structurally related eudesmane sesquiterpenoids.

Comparative Biological Activity

To facilitate a clear comparison, the following tables summarize the cytotoxic and anti-inflammatory activities of several eudesmane sesquiterpenoids as reported in the literature. The data is presented with IC50 values, which represent the concentration of a compound required to inhibit a biological process by 50%.

Table 1: Cytotoxic Activity of Eudesmane Sesquiterpenoids

CompoundCell LineIC50 (µM)Reference
ArteminDU-145 (Prostate Cancer)82.2 ± 5.6[4]
LNCaP (Prostate Cancer)89.1 ± 6.3[4]
MCF-7 (Breast Cancer)111.5 ± 6.7[4]
1β-Hydroxy-4(15),5-eudesmadieneMCF-7 (Breast Cancer)262.25[5]
Funingensin AHepG2 (Liver Cancer)39.3[3]
Unnamed Eudesmane DerivativeHCT-116 (Colon Cancer)1.31–2.07[3]
HepG2 (Liver Cancer)1.31–2.07[3]
A2780 (Ovarian Cancer)1.31–2.07[3]
NCI-H1650 (Lung Cancer)1.31–2.07[3]
BGC-823 (Gastric Cancer)1.31–2.07[3]

Note: Data for this compound was not available in the reviewed literature.

Table 2: Anti-inflammatory Activity of Eudesmane Sesquiterpenoids (Nitric Oxide Production Inhibition)

CompoundCell LineIC50 (µM)Reference
epi-eudebeiolide CRAW 264.7 (Macrophage)17.9[6]
Unnamed Eudesmane DerivativeRAW 264.7 (Macrophage)3.08 ± 0.61[7]

Note: Data for this compound was not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of eudesmane sesquiterpenoids.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., DU-145, LNCaP, MCF-7) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified atmosphere with 5% CO2 at 37°C.[4]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1, 10, 40, 80, 100, 150, and 250 µM) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[4]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of inhibition versus the concentration of the compound.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

Objective: To assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production. A control group (LPS only) and a blank group (cells only) are included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): After incubation, the supernatant from each well is collected. An equal volume of Griess reagent is added to the supernatant.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-only control, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by eudesmane sesquiterpenoids and a typical experimental workflow.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Degradation of IκB Eudesmane Eudesmane Sesquiterpenoids Eudesmane->IKK Inhibits Eudesmane->IkB Inhibits Degradation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription

Caption: NF-κB signaling pathway and points of inhibition by eudesmane sesquiterpenoids.

G cluster_workflow General Cytotoxicity Assay Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed treat Treat with Eudesmane Sesquiterpenoids (various concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 dissolve Dissolve formazan crystals (DMSO) incubate2->dissolve read Measure absorbance (570 nm) dissolve->read analyze Analyze data and calculate IC50 read->analyze

Caption: A representative experimental workflow for a cytotoxicity assay.

Conclusion

Eudesmane sesquiterpenoids represent a promising class of natural products with significant potential for drug development, particularly in the areas of oncology and inflammatory diseases. While specific experimental data for this compound is not yet widely available, the comparative analysis of its structural analogs provides a strong rationale for further investigation. The methodologies and pathway analyses presented in this guide offer a framework for researchers to design and interpret future studies on this and other eudesmane sesquiterpenoids. The consistent demonstration of potent cytotoxic and anti-inflammatory activities among this class of compounds underscores their importance as lead structures in the quest for novel therapeutics.

References

Unveiling the Potent Bioactivity of Euphorbia Terpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The genus Euphorbia, one of the largest and most diverse in the plant kingdom, is a rich reservoir of structurally complex and biologically active terpenoids. These compounds, particularly diterpenoids and triterpenoids, have garnered significant scientific attention for their potential therapeutic applications, ranging from anticancer and anti-inflammatory to antiviral activities. This guide provides a comparative analysis of the biological activities of prominent Euphorbia terpenoids, supported by quantitative data and detailed experimental protocols to serve as a valuable resource for researchers, scientists, and drug development professionals.

The chemical diversity of terpenoids within the Euphorbia genus is vast, encompassing a wide array of skeletal types, including jatrophane, lathyrane, ingenane, and tigliane diterpenes, as well as various triterpenoids.[1][2][3] This structural variety gives rise to a broad spectrum of pharmacological effects, making them promising candidates for the development of novel therapeutic agents.[1][4]

Anticancer Activity: A Cytotoxic Arsenal

Numerous terpenoids isolated from Euphorbia species have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6][7] The mechanisms underlying their anticancer activity are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation.[6]

One of the most well-studied Euphorbia diterpenoids is ingenol mebutate , derived from the sap of Euphorbia peplus.[8] It is an FDA-approved topical treatment for actinic keratosis, a precancerous skin condition.[8][9] Its mechanism of action is a dual process involving rapid induction of cell necrosis followed by an inflammatory response that eliminates remaining cancerous cells.[8][10]

The following table summarizes the in vitro cytotoxic activity of selected Euphorbia terpenoids against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

TerpenoidTerpenoid ClassCancer Cell LineIC50 (µM)Reference
Premyrsinane DiterpenePremyrsinaneMDA-MB-231 (Breast Cancer)1.5 - 24.5[11]
Premyrsinane DiterpenePremyrsinaneMCF-7 (Breast Cancer)3.7 - 37.7[11]
Tigliane Diterpene 2TiglianeHIV-1 NL4.31.10[12]
Tigliane Diterpene 8TiglianeHIV-1 NL4.37.47[12]
7-p-metoxyphenylacetate-3,8,12-triacetate ingol (3)IngolMCF7 (Breast Cancer)<100[13]
deglucosyl euphorbioside A (5)MCF7 (Breast Cancer)<100[13]

Anti-inflammatory Effects: Quelling the Fire

Inflammation is a key pathological feature of many chronic diseases. Terpenoids from Euphorbia have shown potent anti-inflammatory properties in various experimental models.[14][15][16] Their mechanisms often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[16][17]

For instance, euphane- and tirucallane-type triterpenes isolated from Euphorbia neriifolia have been shown to inhibit the production of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[17] Similarly, terpenoids from Euphorbia wallichii demonstrated inhibitory effects on LPS-induced nitric oxide production in RAW264.7 cells.[16]

The table below presents the anti-inflammatory activity of select Euphorbia terpenoids.

TerpenoidTerpenoid ClassAssayModelInhibitionReference
Euphane-type triterpenes (1, 3-8)EuphaneIL-6 InhibitionLPS-stimulated RAW 264.7 cellsInhibitory effect[17]
Tirucallane-type triterpene (2)TirucallaneIL-6 and TNF-α InhibitionLPS-stimulated RAW 264.7 cellsStrong inhibition[17]
Tetracyclic triterpenoids (1-11)TetracyclicTPA-induced inflammationMice ear edemaSignificant anti-inflammatory activities[14][15]

Antiviral Activity: A Promising Frontier

The antiviral potential of Euphorbia terpenoids is an emerging area of research with significant promise.[12][18][19] Compounds have been identified that exhibit activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[12][18]

Prostratin , a tigliane diterpenoid, is a notable example. It exhibits a dual mechanism of action against HIV by inhibiting viral entry and reactivating latent HIV reservoirs, making it a candidate for "shock and kill" HIV eradication strategies.[20][21][22][23]

The antiviral activities of several Euphorbia terpenoids are summarized below.

TerpenoidVirusCell LineEC50/IC50 (µM)Reference
3β,7β-dihydroxy-24-methylenelanosta-8-ene-11-one (1)HSV-2Vero cells7.05[18]
euphorbol-7-one (3)HSV-2Vero cells2.42[18]
deightonin (4)HSV-2Vero cells11.73[18]
scoparon (7)HSV-2Vero cells0.032[18]
Tigliane Diterpene 2HIV-1 NL4.3MT-4 cells0.069[24]
Tigliane Diterpene 2HIV-2 RODMT-4 cells0.023[24]
Tigliane Diterpene 8HIV-2 RODMT-4 cells1.10[12]
BetulinHSV-1Vero cells84.37 µg/mL[19]
(3β,23E)-cycloarta-23-ene-3,25-diolHSV-1Vero cells86.63 µg/mL[19]

Experimental Protocols

A brief overview of the key experimental methodologies cited in this guide is provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 7 x 10³ cells/well) and incubated for a period to allow for attachment (e.g., 12 hours).[11]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[13]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Treatment: Cells are treated with various concentrations of the test compounds in the presence of LPS for a defined period (e.g., 24 hours).[17]

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated control cells.

Antiviral Activity Assay (HIV Replication Inhibition)

This assay determines the ability of a compound to inhibit the replication of HIV in a susceptible cell line.

  • Cell Infection: A CD4+ T cell line (e.g., MT-4 cells) is infected with a specific strain of HIV (e.g., HIV-1 NL4.3 or HIV-2 ROD).[24]

  • Compound Treatment: The infected cells are then treated with different concentrations of the test compound.

  • Virus Quantification: After a defined incubation period, the amount of viral replication is quantified. This can be done by measuring the activity of viral enzymes like reverse transcriptase or by quantifying viral antigens.

  • EC50 Calculation: The effective concentration 50 (EC50), the concentration of the drug that inhibits 50% of viral replication, is determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these terpenoids exert their effects is crucial for their development as therapeutic agents. Below are diagrams illustrating the signaling pathways of two prominent Euphorbia terpenoids.

Ingenol_Mebutate_Pathway Ingenol_Mebutate Ingenol Mebutate PKC Protein Kinase C (PKC) Activation Ingenol_Mebutate->PKC Cell_Necrosis Rapid Cell Necrosis PKC->Cell_Necrosis Mitochondrial_Swelling Mitochondrial Swelling Cell_Necrosis->Mitochondrial_Swelling Plasma_Membrane_Rupture Plasma Membrane Rupture Cell_Necrosis->Plasma_Membrane_Rupture Inflammatory_Response Inflammatory Response Cell_Necrosis->Inflammatory_Response Neutrophil_Recruitment Neutrophil Recruitment Inflammatory_Response->Neutrophil_Recruitment ADCC Antibody-Dependent Cell-Mediated Cytotoxicity Neutrophil_Recruitment->ADCC Elimination Elimination of Residual Dysplastic Cells ADCC->Elimination

Caption: Dual mechanism of action of Ingenol Mebutate.

Prostratin_HIV_Pathway Prostratin Prostratin PKC Protein Kinase C (PKC) Activation Prostratin->PKC Inhibition_of_Entry Inhibition of HIV Entry Prostratin->Inhibition_of_Entry NF_kB_Activation NF-κB Activation PKC->NF_kB_Activation I_kappa_B_degradation IκB Degradation NF_kB_Activation->I_kappa_B_degradation NF_kB_translocation NF-κB Nuclear Translocation I_kappa_B_degradation->NF_kB_translocation HIV_LTR_Transcription HIV LTR-driven Transcription NF_kB_translocation->HIV_LTR_Transcription Latent_HIV_Reactivation Reactivation of Latent HIV HIV_LTR_Transcription->Latent_HIV_Reactivation CD4_downregulation CD4 Downregulation Inhibition_of_Entry->CD4_downregulation Coreceptor_downregulation CXCR4/CCR5 Downregulation Inhibition_of_Entry->Coreceptor_downregulation

Caption: Prostratin's dual anti-HIV mechanism.

References

A Comparative Guide to the Structural Validation of Sesquiterpenoids: Featuring 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a natural product's chemical structure is a critical step in the journey from discovery to application. This guide provides a comparative analysis of the primary analytical techniques used for the structural elucidation of sesquiterpenoids, with a focus on the validation of the structure of "4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one," a compound isolated from the roots of Euphorbia fischeriana.

While a specific X-ray crystallographic study for this compound is not publicly available, this guide will compare the capabilities of single-crystal X-ray crystallography with its powerful alternatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The objective is to provide a comprehensive overview of the strengths and limitations of each technique, enabling researchers to select the most appropriate methodology for their specific needs.

At a Glance: Comparing Structural Elucidation Techniques

The choice of analytical technique for structure determination depends on several factors, including the nature of the compound, the quantity of sample available, and the level of structural detail required. The following table summarizes the key features of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the analysis of sesquiterpenoids.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Requirements Single, high-quality crystalPure sample in solution (mg range)Minute quantities (µg to ng)
Information Provided 3D molecular structure, absolute stereochemistry, crystal packingConnectivity, relative stereochemistry, molecular dynamics in solutionMolecular weight, elemental composition, fragmentation patterns
Key Advantages Unambiguous structure determinationNon-destructive, provides detailed information on molecular skeleton and stereochemistryHigh sensitivity, suitable for complex mixtures and trace analysis
Key Limitations Requires a suitable crystal, which can be difficult to obtainLower sensitivity than MS, complex spectra for larger moleculesDoes not directly provide 3D structure or stereochemistry

In-Depth Analysis of Methodologies

Single-Crystal X-ray Crystallography

X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of a molecule.[1] It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.[1]

Experimental Protocol:

  • Crystallization: The first and often most challenging step is to grow a single, well-ordered crystal of the purified compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined and refined to generate a final, highly accurate 3D model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile technique that provides a wealth of information about the structure and dynamics of molecules in solution.[2] For sesquiterpenoids, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is typically employed for complete structure elucidation.[3][4]

Experimental Protocol:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A series of 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis:

    • ¹H and ¹³C NMR: Provide information about the number and types of protons and carbons in the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, helping to piece together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is crucial for determining the relative stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool in natural product chemistry, primarily used to determine the molecular weight and elemental composition of a compound.[5][6] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.[5] Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.[7]

Experimental Protocol:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, Quadrupole).

  • Data Interpretation: The resulting mass spectrum shows the molecular ion peak, which gives the molecular weight. The fragmentation pattern in MS/MS experiments can provide clues about the compound's substructures.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_extraction Isolation cluster_analysis Structural Elucidation Natural Source Natural Source Crude Extract Crude Extract Natural Source->Crude Extract Extraction Purified Compound Purified Compound Crude Extract->Purified Compound Chromatography X-ray Crystallography X-ray Crystallography Purified Compound->X-ray Crystallography Crystallization NMR Spectroscopy NMR Spectroscopy Purified Compound->NMR Spectroscopy Dissolution Mass Spectrometry Mass Spectrometry Purified Compound->Mass Spectrometry Ionization logical_comparison cluster_techniques Analytical Techniques cluster_info Information Obtained Structural Elucidation Structural Elucidation X-ray Crystallography X-ray Crystallography Structural Elucidation->X-ray Crystallography NMR Spectroscopy NMR Spectroscopy Structural Elucidation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry 3D Structure 3D Structure X-ray Crystallography->3D Structure Definitive Connectivity & Stereochemistry Connectivity & Stereochemistry NMR Spectroscopy->Connectivity & Stereochemistry Detailed Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula Accurate Connectivity & Stereochemistry->3D Structure Infers Molecular Formula->Connectivity & Stereochemistry Constrains

References

Structure-Activity Relationship of Trinor-Eudesmenones: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Trinor-Eudesmenones and Their Biological Activities, with a Focus on Anti-inflammatory and Cytotoxic Properties.

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of trinor-eudesmenones, a subclass of eudesmane-type sesquiterpenoids. Drawing from experimental data, we explore how structural modifications to the trinor-eudesmenone scaffold influence their biological efficacy, particularly as anti-inflammatory and cytotoxic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these natural compounds and their derivatives.

Unveiling the Therapeutic Potential of Trinor-Eudesmenones

Eudesmane-type sesquiterpenoids, isolated from various plant species, particularly of the Artemisia genus, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, cytotoxic, and antibacterial effects.[1][2] Among these, trinor-eudesmenones, characterized by the loss of three carbon atoms from the typical eudesmane skeleton, represent a promising area for drug discovery. Understanding the relationship between their chemical structure and biological activity is paramount for the rational design of novel and more potent therapeutic agents.

Comparative Analysis of Biological Activity

While comprehensive quantitative structure-activity relationship (QSAR) studies on a wide range of synthetic trinor-eudesmenone analogs are still emerging, preliminary investigations on naturally occurring compounds and related eudesmane sesquiterpenoids provide valuable insights. The primary biological activities of interest for this class of compounds are their anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 11,12,13-trinoreudesmane epimers isolated from Artemisia hedinii. These compounds have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced expression of the pro-inflammatory chemokine CCL2 in murine macrophage RAW264.7 cells in a dose-dependent manner.[3] This inhibitory action on a key inflammatory mediator suggests a potential mechanism for the anti-inflammatory effects of these compounds.

The following table summarizes the anti-inflammatory activity of select trinor-eudesmenones and related eudesmane sesquiterpenoids.

Compound Name/StructureBiological Target/AssayActivity (IC50 or % Inhibition)Reference
11,12,13-Trinoreudesmane Epimers Inhibition of LPS-induced CCL2 mRNA expression in RAW264.7 cellsDose-dependent inhibition[3]
(Specific IC50 values not provided in the abstract)

Note: The available literature does not yet provide a comprehensive set of IC50 values for a series of trinor-eudesmenone analogs. This table will be updated as more quantitative data becomes available.

Cytotoxic Activity

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting and comparing biological activity data. Below are detailed protocols for key assays used to evaluate the anti-inflammatory and cytotoxic potential of trinor-eudesmenones.

Anti-inflammatory Assay: Inhibition of LPS-Induced CCL2 mRNA Expression in RAW264.7 Cells

This assay is used to determine the ability of a compound to inhibit the production of the pro-inflammatory chemokine CCL2 in macrophages stimulated with lipopolysaccharide (LPS).

1. Cell Culture:

  • Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are seeded in 24-well plates at a density of 1 x 10^6 cells/mL and allowed to adhere overnight.[4]

3. Compound Treatment and LPS Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (trinor-eudesmenones).

  • After a pre-incubation period (e.g., 2 hours), cells are stimulated with LPS (e.g., 500 ng/mL) to induce an inflammatory response.[4][5]

  • Control groups include cells treated with vehicle (e.g., DMSO) and LPS, and cells treated with vehicle alone.

4. RNA Extraction:

  • After a suitable incubation period (e.g., 24 hours), total RNA is extracted from the cells using a commercial RNA extraction kit (e.g., Trizol reagent) according to the manufacturer's instructions.[4]

5. Quantitative Real-Time PCR (qRT-PCR):

  • The expression level of CCL2 mRNA is quantified by qRT-PCR.

  • First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • The cDNA is then used as a template for PCR amplification with primers specific for CCL2 and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative expression of CCL2 mRNA is calculated using the ΔΔCt method.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Cancer cell lines of interest are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

2. Compound Treatment:

  • The medium is replaced with fresh medium containing serial dilutions of the trinor-eudesmenone compounds.

  • Control wells contain cells treated with vehicle only.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

4. MTT Addition:

  • MTT solution is added to each well and the plates are incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization:

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Visualizing the Structure and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_scaffold General Structure of Trinor-Eudesmenones cluster_modifications Key Structural Modifications structure R1 Substituents at various positions R2 Stereochemistry of chiral centers R3 Oxidation state of the rings

Caption: General chemical scaffold of trinor-eudesmenones and key areas for structural modification.

G cluster_workflow Experimental Workflow for Anti-inflammatory Assay start Seed RAW264.7 Cells treatment Treat with Trinor-Eudesmenones start->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation rna_extraction Extract Total RNA incubation->rna_extraction q_pcr Perform qRT-PCR for CCL2 rna_extraction->q_pcr analysis Analyze Data (ΔΔCt) q_pcr->analysis end Determine Inhibition of CCL2 Expression analysis->end

Caption: Flowchart of the experimental workflow for evaluating the anti-inflammatory activity of trinor-eudesmenones.

Structure-Activity Relationship Insights

  • Hydroxylation: The position and stereochemistry of hydroxyl groups on the eudesmane skeleton are critical for cytotoxic activity. Further investigation is needed to determine the optimal hydroxylation pattern for trinor-eudesmenones.

  • Unsaturation: The presence of double bonds within the ring system can influence biological activity.

  • Functional Groups at C-7: For anti-inflammatory activity, modifications at the C-7 position, such as the presence of a ketone or other functional groups in trinor-eudesmenones, are likely to be important determinants of potency.[3]

Comparison with Alternative Compounds

A direct comparison of the efficacy of trinor-eudesmenones with other established anti-inflammatory or cytotoxic agents is challenging due to the limited quantitative data available for a standardized set of assays. However, the dose-dependent inhibition of CCL2 expression by naturally occurring trinor-eudesmenones suggests a potency that warrants further investigation and comparison with known inhibitors of this pathway.[3] As more data becomes available, a clearer picture of their therapeutic index and potential advantages over existing drugs will emerge.

Future Directions and Conclusion

The study of the structure-activity relationships of trinor-eudesmenones is a burgeoning field with significant therapeutic potential. The preliminary findings on their anti-inflammatory and cytotoxic activities are promising. However, to advance these compounds into viable drug candidates, further research is essential. Specifically, the synthesis and biological evaluation of a diverse library of trinor-eudesmenone analogs are required to establish a comprehensive SAR. This will enable the identification of the key structural motifs responsible for potent and selective activity, paving the way for the design of optimized derivatives with improved pharmacological profiles. The detailed experimental protocols and initial SAR insights provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of natural products.

References

A Comparative Analysis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one and Conventional Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural products present a promising reservoir of chemical diversity. Among these, sesquiterpenoids, a class of C15 isoprenoids, have garnered significant attention for their wide range of biological activities. This guide provides a comparative overview of the potential anti-inflammatory properties of the natural product "4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one" against established anti-inflammatory drugs.

While direct experimental data on the anti-inflammatory activity of this compound is not currently available in the public domain, this analysis will leverage data from structurally related eudesmane sesquiterpenoids to provide a preliminary assessment. This comparison is intended to guide future research and highlight the potential of this chemical class. This compound is a sesquiterpenoid that has been isolated from the roots of Euphorbia fischeriana.[1]

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize key in vitro anti-inflammatory data for representative eudesmane sesquiterpenoids and commonly used non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundChemical ClassIC50 (µM) for NO InhibitionCell LineReference
epi-Eudebeiolide CEudesmane Sesquiterpenoid17.9RAW 264.7[2][3][4]
Unnamed Eudesmane SesquiterpenoidEudesmane Sesquiterpenoid3.08 ± 0.61RAW 264.7[5]
L-NIL (positive control)iNOS Inhibitor3.9RAW 264.7N/A

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundChemical ClassIC50 (µM) for COX-1IC50 (µM) for COX-2Selectivity Index (COX-1/COX-2)Reference
IbuprofenNSAID (Propionic Acid Derivative)2.11.61.31[6]
DiclofenacNSAID (Phenylacetic Acid Derivative)--Non-selective[7]
CelecoxibNSAID (Selective COX-2 Inhibitor)--~30-fold selective for COX-2[8]

Signaling Pathways and Experimental Workflows

To understand the potential mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate a key inflammatory signaling pathway and a typical experimental workflow.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->IkB sequestered by NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to IkB_p->NFkB releases Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes promotes transcription of G cluster_workflow Experimental Workflow for In Vitro Anti-Inflammatory Screening cluster_assays Perform Assays start Start: Cell Culture (e.g., RAW 264.7 Macrophages) induce Induce Inflammation (e.g., with LPS) start->induce treat Treat with Test Compound (e.g., Eudesmane Sesquiterpenoid) and Controls (e.g., Diclofenac) induce->treat incubate Incubate for a Defined Period treat->incubate collect Collect Supernatant and Cell Lysate incubate->collect no_assay Nitric Oxide (NO) Assay (Griess Reagent) collect->no_assay cytokine_assay Cytokine Assay (ELISA) (e.g., TNF-α, IL-6) collect->cytokine_assay western_blot Western Blot (e.g., iNOS, COX-2, p-IκB) collect->western_blot analyze Data Analysis and IC50 Calculation no_assay->analyze cytokine_assay->analyze western_blot->analyze

References

Comparative Bioactivity Analysis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of sesquiterpenoids structurally related to 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one. Due to a lack of publicly available cross-reactivity or cytotoxicity data for this compound, this document focuses on the bioactivity of closely related structural analogs and other eudesmane-type sesquiterpenoids. The primary application discussed is cytotoxicity against cancer cell lines, a common screening paradigm for natural products.

Introduction to this compound

This compound is a sesquiterpenoid natural product. It belongs to the class of 11,12,13-tri-nor-eudesmanes, which are characterized by a degraded eudesmane skeleton that has lost the isopropyl or isopropenyl side chain typically found at the C-7 position.[1] This compound has been isolated from medicinal plants, but comprehensive data on its biological activity and potential for cross-reactivity in assays remains limited in published literature.

Structural Comparison of Target Compound and Analogs

The biological activity of a compound is intrinsically linked to its structure. Minor modifications can lead to significant changes in efficacy and selectivity. Below is a comparison of the target compound with a close structural analog for which bioactivity data is available.

Caption: Structural similarity between the target compound and a known analog.

Comparative Bioactivity Data

While no specific cytotoxicity data (IC50 values) for this compound has been identified in the reviewed literature, a structurally similar compound, 4β-hydroxy-11,12,13-trinor-5-eudesmen-1,7-dione, isolated from Teucrium ramosissimum, has been evaluated for antiplasmodial activity and cytotoxicity.[2] To provide a broader context for the potential bioactivity of eudesmane-type sesquiterpenoids, the following table includes data for other compounds from this class.

CompoundBioactivity TypeCell Line / OrganismIC50 Value (µM)Reference
4β-hydroxy-11,12,13-trinor-5-eudesmen-1,7-dione AntiplasmodialPlasmodium falciparum~7.5 (3.3 µg/ml)[1]
CytotoxicityMRC-5 (Human Lung Fibroblast)Not cytotoxic[1][2]
Artemilavanin F (rearranged eudesmane)CytotoxicityPANC-1 (Pancreatic Cancer)9.69 ± 2.39[3]
Artanoate (eudesmane)CytotoxicityHCT-8 (Colon Cancer)9.13[4]
Eudesmanomolide (eudesmane)CytotoxicityHCT-8 (Colon Cancer)3.76[4]
CytotoxicityA549 (Lung Cancer)5.49[4]

Experimental Protocols

The assessment of a compound's cytotoxic effect is crucial for understanding its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. A widely used method for determining cytotoxicity is the MTT assay.

MTT Cytotoxicity Assay Protocol

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the total volume) and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate treat Treat with test compounds seed->treat Incubate 24h incubate Incubate for 24-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt solubilize Add solubilization solution add_mtt->solubilize Incubate 2-4h read Measure absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow of a typical MTT cytotoxicity assay.

Signaling Pathways and Logical Relationships

The cytotoxic effects of many natural products, including sesquiterpenoids, are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. While the specific pathways for this compound are unknown, a generalized pathway for cytotoxicity is presented below. For example, Artemilavanin F, a rearranged eudesmane sesquiterpenoid, has been shown to induce G2/M cell cycle arrest and apoptosis in pancreatic cancer cells.[3] This is often associated with the accumulation of reactive oxygen species (ROS) and the downregulation of key cell cycle proteins.[3]

G compound Eudesmane Sesquiterpenoid ros Increased Reactive Oxygen Species (ROS) compound->ros cycle_arrest Cell Cycle Arrest (e.g., G2/M phase) compound->cycle_arrest apoptosis Apoptosis ros->apoptosis triggers cycle_arrest->apoptosis can lead to death Cancer Cell Death apoptosis->death

Caption: Generalized signaling pathway for sesquiterpenoid-induced cytotoxicity.

Conclusion

There is currently a significant data gap regarding the cross-reactivity and biological activity of this compound. However, by examining structurally similar compounds and the broader class of eudesmane sesquiterpenoids, it is reasonable to hypothesize that this compound may exhibit cytotoxic or other biological activities. The provided data on related compounds can serve as a preliminary guide for researchers interested in evaluating this molecule. Further investigation, beginning with broad-spectrum cytotoxicity screening using standard methods like the MTT assay, is warranted to elucidate the pharmacological profile of this compound.

References

Comparative Biological Activity of Eudesmane Sesquiterpenoid Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of eudesmane sesquiterpenoid stereoisomers. Due to a lack of available data on the specific stereoisomers of "4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one," this document presents a comparative analysis of closely related eudesmane sesquiterpenoids to illustrate the significance of stereochemistry in their biological function.

Eudesmane sesquiterpenoids are a large class of natural products known for their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antibacterial effects.[1][2] The three-dimensional arrangement of atoms, or stereochemistry, within these molecules can significantly influence their interaction with biological targets, leading to variations in their therapeutic potential. This guide summarizes key findings from studies that have investigated the differential biological activities of eudesmane stereoisomers.

Comparative Biological Activities

The stereochemical configuration of eudesmane sesquiterpenoids has been shown to be a critical determinant of their biological activity. Variations in the spatial orientation of functional groups can lead to significant differences in potency and selectivity.

Antibacterial Activity

A study on eudesmane sesquiterpenes isolated from Cleome droserifolia, solyraterpenoid A and the novel cledrone A, demonstrated stereoisomer-dependent antibacterial activity. Both compounds were tested against Escherichia coli and Pseudomonas aeruginosa, with cledrone A exhibiting greater activity.[3]

Table 1: Comparison of Antibacterial Activity of Eudesmane Stereoisomers from Cleome droserifolia

Compound/StereoisomerTarget BacteriaActivity
Solyraterpenoid AEscherichia coli, Pseudomonas aeruginosaActive
Cledrone AEscherichia coli, Pseudomonas aeruginosaMore active than Solyraterpenoid A[3]
Cytotoxic Activity

The stereochemistry of eudesmane sesquiterpenoids also plays a crucial role in their cytotoxic effects against cancer cell lines. While direct comparative studies on the stereoisomers of a single eudesmane are limited in the public domain, research on different eudesmanolides highlights the importance of their structural conformation. For instance, two new eudesmane sesquiterpenoids, artanoate and eudesmanomolide, isolated from Artemisia anomala, exhibited different cytotoxic profiles against HCT-8 and A549 cell lines.[4]

Table 2: Cytotoxic Activity of Eudesmane Sesquiterpenoids from Artemisia anomala

CompoundCell LineIC50 (μM)
ArtanoateHCT-89.13[4]
EudesmanomolideHCT-83.76[4]
EudesmanomolideA5495.49[4]

Furthermore, a broader investigation into the structure-activity relationships of various sesquiterpene lactones, including those with a eudesmane skeleton, revealed that stereochemical features are critical for their inhibitory effects on STAT3 activation, a key pathway in cancer cell proliferation.[5]

Anti-inflammatory Activity

The anti-inflammatory properties of eudesmane-type sesquiterpenoids are also influenced by their stereochemistry. A study on sesquiterpenoids from Salvia plebeia identified epi-eudebeiolide C as a potent inhibitor of nitric oxide (NO) production in LPS-stimulated murine macrophage cells, with an IC50 of 17.9 μM.[6] This effect was attributed to the blockade of NF-κB activation.[6] The prefix "epi-" denotes a difference in stereochemistry at one chiral center compared to its parent compound, highlighting the impact of stereoisomerism on anti-inflammatory activity.

Experimental Protocols

Antibacterial Activity Assay

The antibacterial activity of solyraterpenoid A and cledrone A was assessed using a standard broth microdilution method to determine the minimum inhibitory concentration (MIC). The compounds were dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing bacterial suspension in Mueller-Hinton broth. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the eudesmane sesquiterpenoids was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the medium was replaced with fresh medium containing MTT solution.

  • After incubation, the formazan crystals formed by viable cells were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • RAW 264.7 cells were seeded in 96-well plates.

  • The cells were pre-treated with different concentrations of the test compounds for 1 hour.

  • Subsequently, the cells were stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

  • The production of NO in the culture supernatant was determined by the Griess reaction.

  • The absorbance was measured at 540 nm, and the concentration of nitrite was determined from a standard curve.

  • The IC50 value for the inhibition of NO production was then calculated.

Visualizations

General Experimental Workflow for Biological Activity Screening

G General Workflow for Biological Activity Screening cluster_0 Compound Preparation cluster_1 Cell Culture & Treatment cluster_2 Activity Assay Compound Eudesmane Stereoisomers Dissolution Dissolution in appropriate solvent Compound->Dissolution SerialDilution Serial Dilutions Dissolution->SerialDilution Treatment Treatment with compound dilutions SerialDilution->Treatment CellSeeding Seeding of cells in multi-well plates Incubation Overnight Incubation CellSeeding->Incubation Incubation->Treatment Assay Specific Biological Assay (e.g., MTT, Griess Reaction) Treatment->Assay Measurement Data Acquisition (e.g., Absorbance Reading) Assay->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis

Caption: A generalized workflow for screening the biological activity of compounds.

NF-κB Signaling Pathway in Inflammation

G Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 degrades, releasing Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Proinflammatory_Genes activates transcription of Eudesmanoid Eudesmane Stereoisomer Eudesmanoid->IKK inhibits

Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for handling hazardous chemical waste in a laboratory setting and information regarding its natural source.

Immediate Safety and Hazard Assessment

This compound is a sesquiterpenoid derived from the roots of Euphorbia fischeriana.[1] The genus Euphorbia is known for producing a milky sap that is a skin and eye irritant.[2][3] Ingestion can also be harmful.[3] Due to its origin and chemical class, this compound should be handled as a potentially hazardous substance.

Assumed Hazards:

  • Toxicity: The natural source of this compound contains toxic components.[4]

  • Irritant: Potential for skin and eye irritation.

  • Environmental Hazard: Improper disposal may pose a risk to the environment.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles

  • Laboratory coat

Waste Segregation and Collection

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5][6] All waste containing this compound must be collected as hazardous chemical waste.

Step-by-Step Collection Procedure:

  • Solid Waste:

    • Collect pure this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container.[6]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6]

    • Do not mix this waste with other incompatible waste streams.[6]

  • Empty Containers:

    • Thoroughly rinse containers that held the compound three times with a suitable solvent (e.g., ethanol or acetone).

    • The first rinseate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinses should also be collected as hazardous waste.[6][7]

    • After triple rinsing, deface the chemical label on the empty container before disposing of it as regular trash.[7]

Waste Container and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.

  • Container Selection:

    • Use containers that are chemically compatible with the waste. Plastic is generally preferred.[8]

    • Ensure containers are in good condition, free from damage, and have a secure, leak-proof closure.[9]

    • Do not use food containers (e.g., mayonnaise jars) for hazardous waste storage.[10]

  • Labeling Requirements:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[6]

    • List all components of a mixture, including solvents and their approximate concentrations.

    • Indicate potential hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[6]

    • Include the date of waste accumulation and the name of the generating laboratory and principal investigator.[6]

Storage and Disposal Logistics

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Storage Guidelines:

    • The SAA must be at or near the point of waste generation.[8]

    • Store containers in a well-ventilated and secure area, away from incompatible materials.[6]

    • Keep waste containers closed except when adding waste.[8][10]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]

  • Disposal Request:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[6]

    • Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation 55 gallons[8]
Maximum Acutely Toxic Waste Accumulation 1 quart (liquid) or 1 kg (solid)[8]
Waste Removal Timeline (after reaching limit) Within 3 calendar days[8]
Maximum Storage Time in SAA (if limits not reached) Up to 12 months[8]

Experimental Workflow for Disposal

Below is a visual representation of the disposal workflow for this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage and Final Disposal start Handling this compound solid_waste Solid Waste (contaminated materials) start->solid_waste liquid_waste Liquid Waste (solutions) start->liquid_waste empty_containers Empty Containers start->empty_containers collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Solvent empty_containers->triple_rinse store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_rinseate Collect Rinseate as Hazardous Waste triple_rinse->collect_rinseate collect_rinseate->store_saa request_pickup Request EHS Pickup store_saa->request_pickup final_disposal Disposal by Certified Contractor request_pickup->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, a sesquiterpenoid isolated from the roots of Euphorbia fischeriana.[1] Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the known hazards of the source plant and the general properties of sesquiterpenoids. Euphorbia fischeriana is known to be toxic, and its extracts have demonstrated cytotoxic activities.[2][3][4] Sesquiterpene lactones, a related class of compounds, are recognized as potential skin and respiratory irritants.[5] Therefore, a cautious approach is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against potential splashes.
Face ShieldRecommended when handling larger quantities or if there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection.
Body Protection Laboratory CoatA buttoned, long-sleeved lab coat should be worn to protect skin and clothing.
Full-Length TrousersTrousers that cover the entire leg are required.
Closed-Toe ShoesShoes must cover the entire foot.
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
RespiratorA NIOSH-approved respirator may be necessary for certain procedures, such as when weighing large quantities of the powder outside of a glove box.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for the safe handling of this compound.

  • Preparation :

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment and reagents before starting.

    • Put on all required PPE as detailed in the table above.

  • Handling the Compound :

    • Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling :

    • Decontaminate all surfaces and equipment used during the procedure.

    • Carefully remove and dispose of contaminated PPE in the designated hazardous waste stream.

    • Thoroughly wash hands with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, contaminated gloves), in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : All solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of down the drain.

  • Contaminated Sharps : Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

All waste must be disposed of through your institution's hazardous waste management program.

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Workflow A Don PPE: Lab Coat, Goggles, Gloves C Work Inside Fume Hood A->C B Verify Fume Hood Functionality B->C D Handle Solid with Care (Avoid Dust) C->D E Prepare Solutions (Avoid Splashes) D->E F Decontaminate Work Area E->F G Dispose of Waste Properly F->G H Remove PPE and Wash Hands F->H I Solid Waste (Labeled Container) G->I J Liquid Waste (Labeled Container) G->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.